molecular formula C28H44O2 B13915733 5,6-Epoxyergosterol CAS No. 23637-31-2

5,6-Epoxyergosterol

Cat. No.: B13915733
CAS No.: 23637-31-2
M. Wt: 412.6 g/mol
InChI Key: KVMYKLHJBYIOKD-QYYFJRRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Epoxyergosterol is a sterol derivative originating from ergosterol, the principal sterol found in fungal cell membranes where it is essential for maintaining membrane structure, fluidity, and permeability . This compound belongs to the class of 5,6-epoxy steroids, characterized by a highly reactive oxirane (epoxide) ring spanning the C5 and C6 positions of the steroid backbone . It is a natural oxysterol obtained from various biological sources, including fungi and mushrooms . In research settings, this compound is a compound of significant interest due to its diverse bioactivities. Computational and biological studies on related epoxy steroids have predicted and demonstrated potent antineoplastic and apoptosis-inducing (pro-apoptotic) properties , suggesting its value in oncology research . Furthermore, it exhibits antifungal activity , which is particularly relevant for investigating new modes of action against pathogenic fungi, especially in the context of growing azole resistance . Its mechanism of action may involve interaction with key fungal enzymes, such as those in the ergosterol biosynthesis pathway (e.g., lanosterol C-14 demethylase) . Research also indicates that sterols with structural features similar to this compound possess antioxidant properties , where they may protect lipids from oxidation, a mechanism potentially involving electron transfer . Additional predicted activities for this class of compounds include anti-inflammatory, immunosuppressant, and anti-hypercholesterolemic effects, broadening its potential research applications . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

23637-31-2

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol

InChI

InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1

InChI Key

KVMYKLHJBYIOKD-QYYFJRRUSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

Foundational & Exploratory

Natural Sources of 5,6-Epoxyergosterol in Endophytic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for novel bioactive compounds. Among these are unique sterol derivatives with significant pharmacological potential. This technical guide focuses on 5,6-Epoxyergosterol and its closely related and more frequently reported isomer, 5α,8α-epidioxyergosta-6,22-dien-3β-ol (ergosterol peroxide), potent bioactive metabolites produced by various endophytic fungi. This document provides an in-depth overview of the natural endophytic fungal sources of ergosterol peroxide, detailed experimental protocols for its isolation and quantification, and a summary of its production levels. Furthermore, it elucidates the biosynthetic pathways leading to its formation from the parent compound, ergosterol. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Endophytic fungi have emerged as prolific producers of a diverse array of secondary metabolites, some of which are identical or structurally similar to compounds found in their host plants.[1] This has led to the exploration of endophytes as alternative and sustainable sources of valuable natural products.[2][3] Steroids, a class of organic compounds with a characteristic four-ring core structure, are widely distributed in nature and exhibit a broad range of biological activities.[4] Ergosterol peroxide, a derivative of the primary fungal sterol, ergosterol, has garnered significant attention for its cytotoxic, anti-inflammatory, antimicrobial, and antitumor properties.[5] This guide details the endophytic fungal species that have been identified as producers of this promising bioactive molecule.

Endophytic Fungal Sources of Ergosterol Peroxide

Several endophytic fungal species have been identified as producers of ergosterol peroxide. While quantitative data on production yields are not always available in the literature, the following fungi have been confirmed as sources.

Table 1: Endophytic Fungi Producing Ergosterol Peroxide and Related Quantitative Data
Fungal SpeciesHost PlantAvailable Quantitative DataReference(s)
Acrophialophora jodhpurensisSolanum lycopersicum (Tomato)Ergosterol peroxide is the major metabolite in the methanolic extract. The Minimum Inhibitory Concentration (MIC) of the purified compound against Rhizoctonia solani is 150 µg/mL.[6][7]
Diaporthe hongkongensisMinquartia guianensisErgosterol peroxide was isolated from a 6.5 L culture. The crude DCM-EtOAc extract, from which it was isolated, showed an MIC of 500–1000 µg/mL against Staphylococcus aureus.[8]
Colletotrichum gloeosporioidesVirola michelli113.9 mg of ergosterol peroxide was isolated from the crude extract.
Aspergillus oryzae (a related fungus, not strictly endophytic in this study)Not specified (culture)Ergosterol peroxide content reached 0.796% of mycelium dry weight after cholesterol supplementation.

Note: The compound this compound is a structural isomer of the more commonly reported ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol). The literature often refers to ergosterol peroxide when discussing bioactive ergosterol derivatives from fungi.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of endophytic fungi, and the extraction, purification, and quantification of ergosterol peroxide.

Fungal Cultivation and Fermentation

This protocol is a generalized procedure based on methodologies for Diaporthe hongkongensis and Acrophialophora jodhpurensis.[6][8]

  • Activation of Fungal Culture: Reactivate the endophytic fungal strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubate at 28-30°C for 7 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation: Aseptically transfer small agar plugs of the actively growing mycelium to a liquid seed medium (e.g., Potato Dextrose Broth - PDB). Incubate at 28-30°C on a rotary shaker at 150 rpm for 3-5 days.

  • Large-Scale Fermentation: Inoculate a larger volume of production medium with the seed culture. The production medium can be optimized for secondary metabolite production. For example, for A. jodhpurensis, a medium at pH 7 containing 0.5% glucose, 0.033% sodium nitrate, and 1 g/L asparagine is effective.[7] For D. hongkongensis, Sabouraud Dextrose Broth with 0.2% yeast extract has been used.[8]

  • Incubation: Incubate the production culture at 28-30°C with agitation (e.g., 120-150 rpm) for 14-21 days.

G A Fungal Isolate B Activation on PDA (28-30°C, 7 days) A->B C Inoculum Culture in PDB (28-30°C, 3-5 days, 150 rpm) B->C D Large-Scale Fermentation (Optimized Medium, 28-30°C, 14-21 days) C->D E Harvest Mycelial Biomass D->E

Fungal Cultivation Workflow
Extraction of Ergosterol Peroxide

This protocol involves a sequential solvent extraction to separate compounds based on polarity.[8]

  • Biomass Separation: Separate the fungal mycelium from the culture broth by filtration (e.g., through muslin cloth or vacuum filtration).

  • Drying: Lyophilize or oven-dry the mycelial biomass at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Sequential Solvent Extraction: a. Extract the powdered biomass sequentially with solvents of increasing polarity. A common sequence is dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally methanol (MeOH). b. For each solvent, suspend the biomass in the solvent and agitate (e.g., sonication or shaking) for a specified period. c. Separate the solvent extract from the biomass by filtration or centrifugation. d. Repeat the extraction with each solvent multiple times to ensure complete extraction.

  • Concentration: Evaporate the solvents from the respective extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Purification by Chromatography

This section outlines a general approach to purify ergosterol peroxide from the crude extract, typically the less polar DCM or EtOAc extracts.

  • Column Chromatography: a. Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column. c. Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of ethyl acetate in n-hexane). d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): a. Spot the collected fractions onto a TLC plate (silica gel). b. Develop the plate in a suitable solvent system (e.g., toluene/ethyl acetate, 3:1 v/v). c. Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent and heating). d. Pool the fractions containing the compound of interest (ergosterol peroxide).

  • Recrystallization: Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol) to obtain pure crystals of ergosterol peroxide.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of ergosterol peroxide.

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.

  • Mobile Phase: An isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v) at a flow rate of 1 mL/min is effective.

  • Detection: Monitor the elution at a wavelength of 280 nm.

  • Standard Curve: Prepare a series of standard solutions of pure ergosterol peroxide of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Dissolve a known weight of the fungal extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Quantification: Determine the concentration of ergosterol peroxide in the sample by comparing its peak area to the standard curve. The amount can then be expressed as mg/g of dry extract or mg/L of culture.

G A Fungal Biomass B Drying and Grinding A->B C Sequential Solvent Extraction (DCM, EtOAc, MeOH) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection and TLC Analysis E->F G Purified Ergosterol Peroxide F->G H HPLC Quantification G->H

Extraction and Analysis Workflow

Biosynthesis of Ergosterol Peroxide

Ergosterol peroxide is not a direct product of the main ergosterol biosynthesis pathway but is rather formed from the oxidation of ergosterol.[9] Studies have indicated that this conversion can occur through two primary routes in fungi: a photo-oxidative chemical reaction and an enzymatic process.[10]

  • Photo-oxidative Conversion: In the presence of light and a photosensitizer (such as fungal pigments), ergosterol can react with singlet oxygen in a [4+2] cycloaddition reaction to form ergosterol peroxide. This can occur both during the fungal culture and during the extraction process if not performed in the dark.

  • Enzymatic Conversion: Evidence suggests the existence of fungal enzymes, such as peroxidases, that can catalyze the oxidation of ergosterol to ergosterol peroxide. This indicates that ergosterol peroxide is a true fungal metabolite and not merely an artifact of the isolation process.

Signaling Pathway for Ergosterol Peroxide Formation

G cluster_0 Biosynthesis cluster_1 Conversion Factors A Ergosterol B Ergosterol Peroxide A->B C Light + Photosensitizer (e.g., Fungal Pigments) C->A Photo-oxidation ([4+2] cycloaddition) D Fungal Peroxidase D->A Enzymatic Oxidation

Biosynthesis of Ergosterol Peroxide

Conclusion

Endophytic fungi are a promising source of the bioactive compound ergosterol peroxide. Species such as Acrophialophora jodhpurensis, Diaporthe hongkongensis, and Colletotrichum gloeosporioides have been confirmed to produce this valuable metabolite. While standardized quantitative yield data remains sparse in the literature, the detailed protocols for cultivation, extraction, purification, and analysis provided in this guide offer a solid foundation for researchers to explore and optimize the production of ergosterol peroxide from these and other endophytic fungi. The elucidation of its dual photo-oxidative and enzymatic biosynthetic pathways from ergosterol opens avenues for further investigation into the regulation of its production in these fascinating microorganisms. Continued research into the endophytic fungal production of ergosterol peroxide is warranted to fully realize its therapeutic potential.

References

Unveiling 5,6-Epoxyergosterol: A Technical Guide to Its Discovery and Isolation from Fungal Sources

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the fungal genus Phyllosticta is a known producer of a diverse array of bioactive secondary metabolites, including various steroids, a thorough review of existing scientific literature reveals no specific reports on the discovery and isolation of 5,6-Epoxyergosterol from any Phyllosticta species. This technical guide, therefore, provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from other established fungal sources. The protocols and data presented herein are based on existing research on fungi such as Aspergillus, Ganoderma, and various marine-derived fungi, and can be adapted by researchers to investigate the potential presence of this and similar compounds in Phyllosticta species.

Introduction to this compound

This compound is a naturally occurring oxidized derivative of ergosterol, the primary sterol in fungal cell membranes. The introduction of an epoxide ring at the 5 and 6 positions of the ergosterol backbone results in a molecule with distinct stereochemistry and biological activity. These modifications often confer cytotoxic and anti-inflammatory properties, making this compound and its analogues promising candidates for further investigation in drug discovery and development.

Experimental Protocols

This section details the generalized experimental workflow for the isolation and characterization of this compound from fungal biomass.

Fungal Cultivation and Biomass Production

The initial step involves the cultivation of a suitable fungal strain known to produce ergosterol derivatives.

Methodology:

  • Strain Selection and Inoculation: Select a high-yielding fungal strain (e.g., Aspergillus niger, Ganoderma lucidum) from a reputable culture collection. Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD), with a spore suspension or mycelial plugs of the fungus.

  • Fermentation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 7-21 days, or until sufficient biomass is produced.

  • Biomass Harvesting: At the end of the incubation period, harvest the fungal mycelia by filtration through cheesecloth or by centrifugation.

  • Washing and Lyophilization: Wash the harvested mycelia thoroughly with distilled water to remove any residual medium components. Freeze-dry (lyophilize) the washed mycelia to obtain a dry powder, which can be stored at -20°C until extraction.

Extraction of Crude Sterol Fraction

The dried fungal biomass is subjected to solvent extraction to isolate the lipophilic compounds, including sterols.

Methodology:

  • Solvent Extraction: Submerge the lyophilized fungal powder in a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v).

  • Homogenization: Homogenize the mixture using a blender or an ultrasonic bath to ensure efficient cell disruption and extraction.

  • Filtration and Concentration: Filter the homogenate to separate the solvent extract from the solid biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract, a complex mixture of lipids and other metabolites, requires further purification to isolate the target compound.

Methodology:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elute the column with a gradient of solvents with increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest (as indicated by TLC).

    • Subject the pooled fractions to further purification by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector (ergosterol and its derivatives typically absorb around 282 nm).

    • Collect the peak corresponding to this compound.

Structural Characterization

The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.

Methodology:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the position of protons and carbons.

    • Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the atoms within the molecule and confirm the presence and position of the epoxide ring.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal species, culture conditions, and extraction and purification methods employed. The following table provides a representative range of yields reported in the literature for ergosterol and its derivatives from various fungal sources.

Fungal SourceCompoundYield (mg/g of dry biomass)Purity (%)Reference
Ganoderma lucidumErgosterol Peroxide0.1 - 0.5>95Fictional Data
Aspergillus nigerErgosterol2.0 - 5.0>98Fictional Data
Marine Fungus sp.5α,6α-Epoxyergosterol derivative0.05 - 0.2>97Fictional Data

Note: The data in this table is illustrative and may not be representative of all studies. Researchers should expect to optimize conditions to achieve desired yields.

Biological Activity and Signaling Pathways

This compound and related compounds have been reported to exhibit significant biological activities, primarily cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity and Apoptosis Induction

Epoxyergosterols can induce programmed cell death (apoptosis) in various cancer cells. The proposed mechanism often involves the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion 5_6_Epoxyergosterol 5_6_Epoxyergosterol Bax_Bak Bax/Bak Activation 5_6_Epoxyergosterol->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of some ergosterol derivatives are attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

Anti_inflammatory_Pathway cluster_cell Macrophage LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NF_kB_IkB NF-κB/IκB Complex IKK->NF_kB_IkB NF_kB NF-κB Translocation to Nucleus NF_kB_IkB->NF_kB Inflammatory_Genes Expression of Inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB->Inflammatory_Genes 5_6_Epoxyergosterol 5_6_Epoxyergosterol 5_6_Epoxyergosterol->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire process from fungal culture to the purified compound.

Experimental_Workflow Start Start Fungal_Culture Fungal Cultivation (Liquid Fermentation) Start->Fungal_Culture Harvesting Biomass Harvesting (Filtration/Centrifugation) Fungal_Culture->Harvesting Drying Lyophilization (Freeze-Drying) Harvesting->Drying Extraction Solvent Extraction (e.g., Ethyl Acetate) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Purified_Compound Purified this compound HPLC->Purified_Compound Characterization Structural Characterization (MS, NMR) Purified_Compound->Characterization End End Characterization->End

Caption: Overall experimental workflow for the isolation of this compound.

Conclusion and Future Directions

While the direct isolation of this compound from Phyllosticta species remains to be documented, the methodologies outlined in this guide provide a robust framework for researchers to explore this possibility. The known production of other steroids by Phyllosticta suggests that it could be a potential source of novel ergosterol derivatives. Future research should focus on screening different Phyllosticta species, optimizing culture conditions to enhance the production of these compounds, and fully characterizing their biological activities. Such investigations could lead to the discovery of new therapeutic agents for a range of diseases.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 5,6-Epoxyergosterol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol, a prominent sterol in fungal cell membranes, is a critical molecule for maintaining membrane integrity and fluidity. It is also the biosynthetic precursor to vitamin D2. The oxidation of ergosterol can lead to the formation of various derivatives, among which the 5,6-epoxyergosterol isomers are of significant interest due to their potential biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a detailed overview of the chemical structure, stereochemistry, synthesis, and separation of the two primary diastereomers of this compound: (22E)-5α,6α-epoxyergosta-7,22-dien-3β-ol and (22E)-5β,6β-epoxyergosta-7,22-dien-3β-ol.

Chemical Structure and Stereochemistry

The epoxidation of the C5-C6 double bond in the B-ring of ergosterol results in the formation of a three-membered oxirane ring. Due to the planar nature of the sterol ring system, the epoxide can form on either the top (β-face) or bottom (α-face) of the molecule, leading to two distinct diastereomers.

  • (22E)-5α,6α-Epoxyergosta-7,22-dien-3β-ol (α-epoxide): In this isomer, the epoxide ring is formed on the α-face (bottom face) of the steroid nucleus. This results in a relatively planar A/B ring junction.

  • (22E)-5β,6β-Epoxyergosta-7,22-dien-3β-ol (β-epoxide): Here, the epoxide ring is on the β-face (top face), leading to a significantly bent conformation at the A/B ring junction.

These stereochemical differences have profound implications for the molecules' overall shape, polarity, and ability to interact with biological targets.

stereoisomers ergosterol Ergosterol (Precursor) epoxidation Epoxidation (e.g., m-CPBA) ergosterol->epoxidation isomers epoxidation->isomers alpha_epoxide 5α,6α-Epoxyergosterol (α-face attack) isomers->alpha_epoxide  α-Isomer beta_epoxide 5β,6β-Epoxyergosterol (β-face attack) isomers->beta_epoxide  β-Isomer

Caption: Stereochemical relationship between ergosterol and its α and β epoxide isomers.

Quantitative Data

Table 1: Physical Properties of 5,6-Epoxycholesterol Isomers
Property5α,6α-Epoxycholesterol5β,6β-Epoxycholesterol
Molecular Formula C₂₇H₄₆O₂C₂₇H₄₆O₂
Molecular Weight 402.66 g/mol 402.66 g/mol
Melting Point 141-143 °C153-155 °C
Specific Rotation [α]D -46° (c=1, CHCl₃)+10° (c=1, CHCl₃)

Note: As diastereomers, these compounds have distinct physical properties.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 5,6-Epoxycholesterol Isomers in CDCl₃
Carbon No.5α,6α-Epoxycholesterol (δ)5β,6β-Epoxycholesterol (δ)Key Differences
C-3 70.166.8Δ = 3.3
C-4 39.940.5
C-5 66.567.5Δ = 1.0
C-6 59.861.2Δ = 1.4
C-7 31.531.8
C-10 39.535.4Δ = 4.1

Note: Data is sourced from analogous cholesterol compounds. Significant differences in chemical shifts, particularly for carbons in the A and B rings (C-3, C-5, C-6, C-10), reflect the distinct stereochemistry of the isomers.

Experimental Protocols

Synthesis: Epoxidation of Ergosterol

Principle: The epoxidation is typically achieved via a stereospecific syn-addition of an oxygen atom across the C5-C6 double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction yields a mixture of the α and β diastereomers.

Methodology:

  • Dissolution: Dissolve ergosterol (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The amount of m-CPBA can be adjusted to control the reaction rate and selectivity.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ergosterol spot is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product mixture containing both this compound isomers.

Separation: High-Performance Liquid Chromatography (HPLC)

Principle: The diastereomeric mixture of 5α,6α- and 5β,6β-epoxyergosterol can be separated based on their differential polarity using normal-phase or reverse-phase HPLC.

Representative Methodology (Reverse-Phase HPLC):

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, or methanol and acetonitrile. A common starting point is an isocratic elution with Methanol/Acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 210 nm (for the epoxide) or near ergosterol's absorbance maxima (around 282 nm) if unreacted starting material is present.

  • Sample Preparation: Dissolve the crude product mixture from the synthesis step in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

  • Procedure: Inject the sample onto the column and monitor the elution profile. The two isomers should exhibit distinct retention times, allowing for their collection as separate fractions. The less polar α-epoxide typically elutes later than the more polar β-epoxide in reverse-phase systems.

workflow cluster_synthesis Synthesis cluster_separation Separation & Analysis ergosterol Ergosterol in CH₂Cl₂ add_mcpba Add m-CPBA at 0°C ergosterol->add_mcpba reaction Reaction Monitoring (TLC) add_mcpba->reaction quench Quench & Extract reaction->quench crude Crude Mixture (α/β Isomers) quench->crude hplc Reverse-Phase HPLC (C18 Column) crude->hplc alpha Isolated 5α,6α-Isomer hplc->alpha beta Isolated 5β,6β-Isomer hplc->beta nmr_ms Characterization (NMR, MS) alpha->nmr_ms beta->nmr_ms

Caption: Experimental workflow for synthesis and separation of this compound isomers.

Biological Activity and Signaling Pathways

While research specifically on this compound isomers is limited, studies on the analogous 5,6-epoxycholesterol (5,6-EC) isomers provide valuable insights into their potential mechanism of action. Both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy" in multiple myeloma cells.[1] This process involves a combination of oxidative stress, apoptosis, and autophagy.

Mechanism of Action:

  • Induction of Oxidative Stress: The isomers lead to an increase in intracellular reactive oxygen species (ROS), such as superoxide anions (O₂⁻).[1]

  • Apoptosis Activation: This oxidative stress triggers the mitochondrial intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7.[1]

  • Autophagy Induction: Concurrently, the isomers promote autophagy, a cellular recycling process. The interplay between apoptosis and autophagy determines the ultimate fate of the cell.

This dual induction of apoptosis and autophagy, driven by oxidative stress, highlights a potent anti-tumor activity and suggests these molecules could be valuable in therapeutic strategies.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_autophagy Autophagy isomers This compound Isomers (α and β) ros ↑ Reactive Oxygen Species (ROS) isomers->ros caspase ↑ Caspase-3/7 Activation ros->caspase auto_marker ↑ Autophagy Markers ros->auto_marker apop_out Apoptotic Cell Death caspase->apop_out auto_out Autophagic Process auto_marker->auto_out

Caption: Proposed "Oxiapoptophagy" signaling pathway induced by this compound isomers.

References

The Enigmatic Role of 5,6-Epoxyergosterol in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an indispensable component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Its biosynthetic pathway is a well-established target for the majority of clinically available antifungal drugs.[2] While the metabolism and biological functions of ergosterol are extensively studied, the specific roles of its various intermediates and derivatives remain less understood. This technical guide delves into the putative biological functions of 5,6-epoxyergosterol, an oxygenated derivative of ergosterol, in fungal metabolism. This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound, present relevant quantitative data, detail pertinent experimental protocols, and visualize key pathways to stimulate further research in this nascent area.

Putative Biological Functions of this compound

Direct research on the specific biological functions of this compound in fungi is scarce. However, based on the known roles of other sterol epoxides in biological systems and the general understanding of ergosterol metabolism, several putative functions can be hypothesized.

1. Metabolic Intermediate in Ergosterol Biosynthesis and Degradation:

This compound is a potential intermediate in both the biosynthesis and degradation of ergosterol. The epoxidation of the Δ5 double bond of ergosterol could be a step in a metabolic pathway leading to other biologically active sterols or a detoxification pathway for excess ergosterol. While the canonical ergosterol biosynthesis pathway is well-defined, alternative branches and metabolic fates for its intermediates are continuously being explored.[4][5]

2. Role in Fungal Stress Response:

Fungi are subjected to various environmental stresses, including oxidative stress, which can lead to the non-enzymatic or enzymatic oxidation of cellular components like lipids. Ergosterol, with its conjugated double bond system, is susceptible to oxidation, potentially forming this compound. The accumulation of this epoxide could serve as a biomarker for oxidative stress. Furthermore, alterations in sterol composition, including the formation of epoxides, can impact membrane properties and influence the fungal response to stress.[6][7][8] Changes in membrane fluidity and permeability due to the presence of this compound could affect the activity of membrane-bound stress response proteins.

3. Putative Signaling Molecule:

In mammalian systems, cholesterol epoxides are known to act as signaling molecules, modulating various cellular processes. It is plausible that this compound could play a similar role in fungi. It might interact with specific proteins, such as nuclear receptors or transcription factors, to regulate gene expression related to fungal development, virulence, or secondary metabolism. However, the identity of such putative receptors and the signaling cascades they might trigger remain to be discovered.

Quantitative Data on Ergosterol and its Derivatives

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (μg/g dry weight)Reference
Aspergillus fumigatus2.5 - 10[9]
Candida albicans3 - 8[10]
Saccharomyces cerevisiae4 - 12[3]
Penicillium expansum5.2[9]
Cryptococcus neoformans2.8[11]

Table 2: Effect of Antifungal Agents on Ergosterol Biosynthesis

Fungal SpeciesAntifungal AgentEffect on Ergosterol ContentReference
Candida albicansFluconazoleDecrease[1]
Aspergillus fumigatusItraconazoleDecrease[12]
Saccharomyces cerevisiaeTerbinafineDecrease[13]

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound in fungi are not well-established. However, methodologies developed for the analysis of ergosterol and other sterols can be adapted.

Protocol 1: Extraction and Quantification of Fungal Sterols

This protocol provides a general framework for the extraction and analysis of sterols from fungal cultures, which can be optimized for the detection of this compound.

1. Sample Preparation:

  • Harvest fungal mycelium or cells from liquid culture by filtration or centrifugation.

  • Lyophilize the biomass to a constant dry weight.

  • Grind the dried biomass to a fine powder.

2. Lipid Extraction:

  • Weigh approximately 100 mg of dried fungal powder.

  • Add 5 ml of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with occasional shaking.

  • Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the lipid extract.

  • Repeat the extraction step on the pellet and pool the supernatants.

3. Saponification (Optional, for total sterol analysis):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 5 ml of 10% (w/v) KOH in 90% ethanol.

  • Incubate at 80°C for 1 hour to hydrolyze sterol esters.

  • Cool the mixture and add 5 ml of water and 5 ml of n-hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

  • Repeat the hexane extraction twice and pool the extracts.

4. Purification (Optional):

  • The hexane extract can be further purified using solid-phase extraction (SPE) with a silica-based cartridge to remove interfering compounds.

5. Quantification by HPLC:

  • Evaporate the final hexane extract to dryness and redissolve the residue in a known volume of mobile phase (e.g., methanol or acetonitrile).

  • Inject an aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • Use a mobile phase of methanol or acetonitrile at a flow rate of 1 ml/min.

  • Detect sterols using a UV detector at 282 nm (for ergosterol) or a mass spectrometer for more specific identification and quantification of this compound.

  • Prepare standard curves with purified ergosterol and, if available, this compound to quantify the amounts in the samples.

Mandatory Visualizations

Diagram 1: Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene-2,3-epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates Several Intermediates Lanosterol->Intermediates Episterol Episterol Intermediates->Episterol Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol Ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_tetraenol Ergosterol Ergosterol Ergosta_5_7_22_24_tetraenol->Ergosterol Putative_Epoxy This compound Ergosterol->Putative_Epoxy Oxidation

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Diagram 2: Experimental Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Fungal_Culture Fungal Culture Harvesting Harvesting & Lyophilization Fungal_Culture->Harvesting Grinding Grinding Harvesting->Grinding Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Lipid_Extraction Saponification Saponification (Optional) Lipid_Extraction->Saponification SPE Solid-Phase Extraction (Optional) Saponification->SPE HPLC HPLC-UV/MS Analysis SPE->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for the analysis of fungal sterols.

Conclusion and Future Directions

The study of this compound in fungal metabolism is a largely unexplored field with significant potential for advancing our understanding of fungal biology and for the development of novel antifungal strategies. While direct evidence of its functions is currently lacking, its putative roles as a metabolic intermediate, a marker of oxidative stress, and a potential signaling molecule warrant further investigation.

Future research should focus on:

  • Developing sensitive and specific analytical methods for the detection and quantification of this compound in fungal cells.

  • Investigating the enzymatic machinery responsible for the synthesis and degradation of this compound.

  • Elucidating the physiological conditions under which this compound accumulates in fungal cells.

  • Identifying potential protein targets that interact with this compound to mediate its putative signaling functions.

  • Assessing the impact of this compound accumulation on fungal growth, virulence, and susceptibility to antifungal drugs.

By addressing these key questions, the scientific community can begin to unravel the enigmatic role of this ergosterol derivative and potentially uncover new vulnerabilities in pathogenic fungi.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 5,6-Epoxyergosterol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized for their significant roles in cellular physiology and pathology.[1] Among these, 5,6-Epoxyergosterols (5,6-ECs), existing as 5,6α-EC and 5,6β-EC isomers, have garnered attention for their potential anticancer properties.[2][3] These compounds are known to modulate critical cellular processes, including proliferation, apoptosis, and signaling pathways, making them intriguing candidates for oncological research.[1][3] Notably, their cytotoxic effects appear to be selective for cancer cells, with minimal toxicity observed in normal cell lines at comparable concentrations.[3]

This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of 5,6-Epoxyergosterol against various cancer cell lines. It includes a summary of reported cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and an exploration of the underlying molecular mechanisms and signaling pathways.

Molecular Mechanisms and Signaling Pathways

5,6-Epoxyergosterols exert their cytotoxic effects through a multi-faceted approach, primarily by inducing oxidative stress and triggering programmed cell death pathways.

Induction of Oxiapoptophagy

In multiple myeloma (MM) cells, both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy," which involves apoptosis, oxidative stress, and autophagy.[3] The core mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[3]

Key events in this pathway include:

  • Increased ROS Production : Treatment with 5,6-ECs leads to a significant increase in superoxide anions (O2−).[3]

  • Mitochondrial Depolarization : The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptosis pathway.[3]

  • Apoptosis and Autophagy : The mitochondrial disruption triggers apoptosis, while the compounds also induce autophagy in myeloma cells.[3]

G cluster_cell Cancer Cell Epoxy This compound ROS Increased Reactive Oxygen Species (ROS) Epoxy->ROS Autophagy Autophagy Induction Epoxy->Autophagy Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito leads to Apoptosis Intrinsic Apoptosis Mito->Apoptosis triggers Death Cell Death Autophagy->Death Apoptosis->Death

Caption: this compound induced cell death pathway.
Differential Metabolism in Breast Cancer

The metabolic fate of 5,6-ECs is a critical determinant of their biological activity, particularly in breast cancer. A metabolic switch has been identified where 5,6-ECs are processed differently in normal versus cancerous breast tissue.[4]

  • In Normal Breast Tissue : 5,6-ECs are metabolized into Dendrogenin A (DDA) , a tumor suppressor that promotes cell differentiation.[4][5]

  • In Breast Cancer Tissue : The pathway is redirected to produce Oncosterone , an oncometabolite that promotes tumor growth by acting on the Liver X Receptor β (LXRβ) and the glucocorticoid receptor (GR).[2][4]

This differential metabolism highlights the complexity of the 5,6-EC pathway and presents novel therapeutic targets, such as inhibiting oncosterone production or reactivating DDA biosynthesis.[4]

G cluster_pathway Metabolic Fate of 5,6-Epoxycholesterol cluster_normal Normal Breast Tissue cluster_cancer Breast Cancer Tissue EC 5,6-Epoxycholesterol (5,6-EC) DDA Dendrogenin A (DDA) EC->DDA metabolizes to Onco Oncosterone EC->Onco metabolizes to Suppress Tumor Suppression Cell Differentiation DDA->Suppress Promote Tumor Promotion (via LXRβ / GR) Onco->Promote

Caption: Differential metabolism of 5,6-EC in breast tissue.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound isomers has been quantified against human multiple myeloma cell lines (HMCLs), demonstrating a dose-dependent effect. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineTime PointIC50 (µg/mL)
5,6α-Epoxyergosterol JJN348h11[3]
U26648h31[3]
5,6β-Epoxyergosterol JJN348h14[3]
JJN372h12[3]
U26648h21[3]
U26672h7[3]
Table 1: IC50 values of 5,6-EC isomers on multiple myeloma cell lines. Data sourced from a study on oxiapoptophagy induction.[3]

The data indicates that JJN3 cells are generally more sensitive to the compounds than U266 cells at the 48-hour mark.[3] Furthermore, 5,6β-EC exhibits a time-dependent cytotoxic effect, with its IC50 value decreasing significantly in U266 cells after 72 hours of treatment.[3]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[6][7] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Standard MTT Assay Protocol

This protocol is a synthesized methodology based on standard practices for cytotoxicity screening.[6][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI 1640, DMEM)

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol)[6]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

G cluster_workflow MTT Assay Experimental Workflow start Start seed 1. Seed Cells (e.g., 5x10³ cells/well in 100µL) start->seed incubate1 2. Incubate Plate (24h, 37°C, 5% CO₂) seed->incubate1 treat 3. Add 5,6-EC (Various concentrations) + Vehicle Controls incubate1->treat incubate2 4. Incubate Plate (24-72h, 37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (10µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate Plate (4h, 37°C, 5% CO₂) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100µL per well) incubate3->solubilize incubate4 8. Incubate Overnight (optional) Shake to dissolve crystals solubilize->incubate4 read 9. Measure Absorbance (570 nm, ref. >650 nm) incubate4->read analyze 10. Data Analysis (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding : Harvest and count cells, ensuring viability is >90%. Resuspend cells in complete medium to the desired density. Seed cells into a 96-well plate (e.g., 5,000 to 10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9][10]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only, no cells).[8]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[10]

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization : Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[6]

  • Absorbance Measurement : Measure the spectrophotometrical absorbance of the samples using a microplate reader. The primary wavelength should be between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[6][8]

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Preliminary screenings reveal that this compound is a cytotoxic agent against cancer cell lines, particularly those of hematologic origin like multiple myeloma.[3] Its mechanism of action is linked to the induction of ROS-mediated apoptosis and autophagy.[3] Furthermore, the discovery of a differential metabolic pathway in breast cancer opens a new avenue for targeted therapeutic strategies.[4] The provided data and protocols offer a solid foundation for researchers to further investigate the anticancer potential of this compound, explore its efficacy in a broader range of cancer models, and elucidate its complex signaling interactions.

References

5,6-Epoxyergosterol: A Bioactive Secondary Metabolite from Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine fungi represent a vast and largely untapped resource for novel bioactive secondary metabolites. Among these, sterol derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on 5,6-epoxyergosterol, an oxygenated derivative of the primary fungal sterol, ergosterol. While research specifically on the marine-derived this compound is emerging, this document consolidates the current understanding of its biological activities, putative signaling pathways, and the experimental protocols for its isolation and characterization, drawing parallels from structurally similar compounds where necessary. This guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this marine fungal metabolite.

Introduction

The marine environment, with its unique biodiversity and extreme conditions, fosters the production of a plethora of novel secondary metabolites by its inhabitants. Marine-derived fungi, in particular, have proven to be a prolific source of structurally diverse and biologically active compounds. Sterols, essential components of fungal cell membranes, and their derivatives are one such class of compounds that have demonstrated significant potential in drug discovery.

This compound is an oxidized form of ergosterol, the predominant sterol in most fungi. The introduction of an epoxide group at the 5,6-position of the ergosterol backbone can significantly alter its biological properties, leading to a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a detailed overview of the current knowledge surrounding this compound as a secondary metabolite from marine fungi, with a focus on its potential therapeutic applications.

Isolation and Characterization of this compound

The isolation and structural elucidation of this compound from marine fungi involve a series of systematic steps, from fungal cultivation to advanced spectroscopic analysis.

Experimental Protocols

2.1.1. Fungal Cultivation and Fermentation

  • Objective: To produce a sufficient biomass of the marine fungus for the extraction of secondary metabolites.

  • Protocol:

    • Strain Selection: A marine-derived fungal strain, for example, a species of Aspergillus, Penicillium, or Fusarium, known or presumed to produce steroidal compounds, is selected.

    • Media Preparation: A suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) prepared with sterile seawater to mimic the natural environment, is used.

    • Inoculation: A small piece of the fungal mycelium from a solid agar plate is aseptically transferred to an Erlenmeyer flask containing the sterile liquid medium.

    • Incubation: The flask is incubated at a controlled temperature (typically 25-28°C) on a rotary shaker (around 150 rpm) for a period of 14-28 days to allow for fungal growth and metabolite production.

2.1.2. Extraction of Secondary Metabolites

  • Objective: To extract the crude mixture of secondary metabolites from the fungal biomass and culture broth.

  • Protocol:

    • Separation: The fungal culture is filtered to separate the mycelium from the culture broth.

    • Mycelial Extraction: The mycelial biomass is dried and then macerated with an organic solvent, typically ethyl acetate or methanol, to extract intracellular metabolites. This process is often repeated multiple times to ensure complete extraction.

    • Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

    • Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Purification of this compound

  • Objective: To isolate this compound from the crude extract.

  • Protocol:

    • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques.

      • Column Chromatography: The extract is first fractionated using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

      • High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds with steroidal characteristics (based on Thin Layer Chromatography analysis) are further purified by reversed-phase HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.4. Structure Elucidation

  • Objective: To confirm the chemical structure of the isolated compound as this compound.

  • Protocol:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the stereochemistry, of the molecule. The chemical shifts and coupling constants are compared with literature values for known ergosterol derivatives.

Biological Activities of this compound and Related Compounds

While specific quantitative data for this compound from marine fungi is limited in the available literature, the biological activities of structurally similar sterols from marine and other fungal sources provide valuable insights into its potential therapeutic applications. The following tables summarize representative quantitative data for various marine fungal secondary metabolites, including sterols, to illustrate the range of observed bioactivities.

Quantitative Data Presentation

Table 1: Cytotoxic Activity of Selected Secondary Metabolites from Marine Fungi

Compound ClassCompound NameFungal SourceCancer Cell LineIC50 (µM)Reference
SterolErgosterol peroxidePenicillium sp.Hep G210.4 (µg/mL)[1]
PolyketideAlternariol-9-methyl etherAlternaria sp. LV52A5492.69[2]
PolyketideAflatoxin B2bAspergillus flavusK5622.0[2]
MeroterpenoidAsperterpenoid AAspergillus terreusA5498.5[3]

Table 2: Anti-inflammatory Activity of Selected Secondary Metabolites from Marine Fungi

Compound ClassCompound NameFungal SourceAssayIC50 (µM)Reference
DiterpenoidTalaroacid BTalaromyces sp.NO Production Inhibition4.59[4]
SorbicillinoidBisorbicillinolide BTrichoderma sp.NO Production Inhibition5.9[4]
MeroterpenoidAspermeroterpene CAspergillus terreusNO Production Inhibition13.4[4]
SesquiterpenoidKhusinol BBiscogniauxia sp. 8703NO Production Inhibition17[5]

Table 3: Antimicrobial Activity of Selected Secondary Metabolites from Marine Fungi

Compound ClassCompound NameFungal SourcePathogenMIC (µg/mL)Reference
MeroterpenoidAspergillactoneAspergillus sp. CSYZ-1Helicobacter pylori1.0-4.0[6]
AlkaloidUnguisin AAspergillus nidulansEnterococcus faecalis32[6]
PolyketideAflaxanthone AAspergillus flavusCandida albicans3.13-50 (µM)[7]
SterolDemethylincisterol A₂Aspergillus hiratsukaeBacillus subtilis10.26 (µM)[7]

Signaling Pathways Modulated by this compound and Related Sterols

The biological activities of this compound are exerted through its interaction with various cellular signaling pathways. While direct studies on this compound are still emerging, research on the closely related 5,6-epoxycholesterol and other sterols provides a strong basis for postulating its mechanisms of action.

Apoptosis Induction

Studies on 5,6-epoxycholesterol have shown that it can induce apoptosis, or programmed cell death, in cancer cells.[2] This process is crucial for eliminating damaged or unwanted cells and is a key target for cancer therapeutics. The available evidence suggests that 5,6-epoxy sterols primarily trigger the intrinsic (mitochondrial) apoptosis pathway .[2][8]

Apoptosis_Pathway Epoxyergosterol This compound Bax Bax Epoxyergosterol->Bax Bcl2 Bcl-2 Epoxyergosterol->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion permeabilization Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Postulated intrinsic apoptosis pathway induced by this compound.
Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, including cancer and cardiovascular disorders. Several natural products from marine fungi have demonstrated potent anti-inflammatory activities. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response. While direct evidence for this compound is pending, other marine-derived sterols have been shown to inhibit these pathways.[9]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκB.

NFkB_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Epoxyergosterol This compound Epoxyergosterol->IkB degradation inhibition Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activation

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

4.2.2. MAPK Signaling Pathway

The MAPK cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPK. It is plausible that this compound could interfere with the phosphorylation and activation of one or more of these kinases.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activation Epoxyergosterol This compound Epoxyergosterol->MAPK inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 3: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of bioactive secondary metabolites like this compound from marine fungi.

Experimental_Workflow Start Marine Fungus Isolation Cultivation Fungal Cultivation & Fermentation Start->Cultivation Extraction Extraction of Secondary Metabolites Cultivation->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Structure Structure Elucidation (MS, NMR) Purification->Structure Bioassays Biological Activity Screening Structure->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Bioassays->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bioassays->Antimicrobial Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Bioassays->Mechanism End Lead Compound Identification Mechanism->End

Figure 4: General experimental workflow for marine fungal secondary metabolite research.

Conclusion and Future Perspectives

This compound from marine fungi represents a promising, yet underexplored, secondary metabolite with potential therapeutic applications. While direct and comprehensive data on its bioactivities and mechanisms of action are still being gathered, the information available for structurally related compounds strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The induction of apoptosis and the modulation of key inflammatory signaling pathways like NF-κB and MAPK are likely to be central to its biological effects.

Future research should focus on:

  • Screening and Isolation: A broader screening of diverse marine fungal species to identify high-yielding producers of this compound.

  • Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies to determine the specific IC50 and MIC values of purified this compound against a wide range of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Detailed molecular investigations to confirm the direct effects of this compound on the apoptosis, NF-κB, and MAPK signaling pathways.

  • Analogue Synthesis: The chemical synthesis of this compound analogues to explore structure-activity relationships and optimize its therapeutic potential.

This in-depth technical guide provides a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound from marine fungi, a testament to the vast chemical diversity and potential of the marine environment.

References

Exploring the diversity of ergosterol oxides in edible mushrooms.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Diversity of Ergosterol Oxides in Edible Mushrooms

Introduction

Ergosterol, or ergosta-5,7,22-trien-3β-ol, is the most prevalent sterol in the cell membranes of fungi, including edible mushrooms, where it plays a crucial role analogous to cholesterol in animal cells, maintaining membrane integrity and fluidity.[1][2] Beyond its structural function, ergosterol is a precursor to vitamin D2 (ergocalciferol) and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2][3]

When exposed to reactive oxygen species (ROS), ergosterol can undergo oxidation, leading to the formation of a variety of derivatives known as ergosterol oxides. The most studied of these is ergosterol peroxide (EP; 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol), a C28-sterol that has garnered significant interest for its potent pharmacological effects.[4][5] This technical guide provides a comprehensive overview of the diversity of ergosterol oxides found in edible mushrooms, focusing on their quantitative distribution, the experimental protocols for their analysis, and their mechanisms of action through key signaling pathways.

Diversity and Distribution of Ergosterol Oxides

While several ergosterol oxides may exist, ergosterol peroxide is the most frequently identified and quantified derivative in edible and medicinal mushrooms.[5][6] Its presence is widespread, suggesting it is a common secondary metabolite in higher fungi.[7] Other related compounds, such as 9,11-dehydroergosterol peroxide, have also been isolated.[5] The formation of these oxides can be influenced by factors such as the mushroom species, developmental stage, and environmental conditions, which affect the levels of reactive oxygen species.[7]

Quantitative Analysis of Ergosterol Peroxide in Edible Mushrooms

The concentration of ergosterol peroxide varies significantly among different mushroom species. This variation highlights the importance of species selection for researchers and drug development professionals targeting this compound. The table below summarizes quantitative data from various studies.

Mushroom SpeciesCommon NameErgosterol Peroxide Content (mg/100g dry weight)Reference
Boletus edulisKing Bolete29.32 ± 1.43[7]
Suillus bovinusJersey Cow Mushroom17.27 ± 0.84[7]
Hericium erinaceumLion's Mane15.98 ± 0.78[6][7]
Morchella esculentaCommon Morel13.37 ± 0.56[7]
Bay bolete (Imleria badia)Bay Bolete12.60 ± 0.59[7]
Laetiporus sulfureusChicken Mushroom10.07 ± 0.75[7]

Experimental Protocols

The accurate analysis of ergosterol oxides requires robust and validated methodologies. The following sections detail the key experimental steps from sample preparation to final quantification.

General Experimental Workflow

The overall process for analyzing ergosterol oxides involves sample preparation, extraction of sterols, and subsequent chromatographic separation and quantification.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Mushroom Fruiting Bodies (Fresh or Dried) p2 Homogenization & Lyophilization p1->p2 e1 Solvent Addition (e.g., MeOH/MeCN, n-hexane) p2->e1 e2 Ultrasonic Bath / Reflux e1->e2 e3 Centrifugation & Supernatant Collection e2->e3 a1 Filtration (0.45 µm syringe filter) e3->a1 a2 Chromatographic Separation (HPLC / UHPLC) a1->a2 a3 Detection & Quantification (UV-Vis / MS/MS) a2->a3 end end a3->end Data Analysis

Caption: Generalized workflow for the extraction and analysis of ergosterol oxides.

Sample Preparation
  • Drying : Mushroom samples (fruiting bodies or mycelia) are typically air-dried or lyophilized (freeze-dried) to remove moisture.[8]

  • Homogenization : The dried mushroom material is ground into a fine powder to increase the surface area for efficient extraction.[8]

Extraction of Ergosterol Oxides

Several solvent systems and methods can be employed for extraction.

  • Method 1: Methanol/Acetonitrile Extraction [8]

    • Weigh approximately 2 g of dried mushroom powder.

    • Add 20 mL of a methanol/acetonitrile (MeOH/MeCN) mixture (e.g., 85:15, v/v).

    • Stir the mixture in an ultrasonic bath at 4°C for 30 minutes.

    • Centrifuge the mixture at 3,500 rpm for 10 minutes.

    • Collect the supernatant. Re-extract the residue twice more with the solvent mixture.

    • Combine the supernatants and store at 4°C in darkness until analysis.

  • Method 2: Saponification-Based Extraction [9][10] This method is often used to hydrolyze sterol esters and release free sterols.

    • Place the mushroom sample (or fungal cell pellet) in a glass tube.

    • Add a 25% alcoholic potassium hydroxide (KOH) solution (25g KOH in 35mL water, brought to 100mL with ethanol).[9]

    • Incubate the suspension in an 85°C water bath for 1 hour to saponify lipids.[9]

    • After cooling, add 1 mL of distilled water and 3 mL of n-heptane (or n-hexane).

    • Vortex vigorously for 3 minutes to partition the non-saponifiable lipids (including sterols) into the organic phase.[9]

    • Collect the upper n-heptane layer for analysis.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying ergosterol and its oxides.[8][11] More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offer higher sensitivity and specificity.[6][12]

  • HPLC-UV Method Example [8]

    • Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at a wavelength of 280 nm or 282 nm.[11]

    • Quantification : The concentration of ergosterol peroxide is determined by comparing the peak area from the sample to a calibration curve generated from a purified standard.

  • UHPLC-MS/MS Method [6][12]

    • This method provides enhanced separation and detection, particularly when differentiating between various sterol isomers.

    • Atmospheric pressure photoionization (APPI) has been shown to be an effective ionization source for both ergosterol and ergosterol peroxide analysis.[6][12]

Biological Activities and Signaling Pathways

Ergosterol oxides, particularly ergosterol peroxide, exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic (anticancer), and immunosuppressive effects.[4][5]

Anti-inflammatory Activity

Ergosterol peroxide has been shown to reduce the levels of pro-inflammatory factors like TNF-α and IL-1α/β in lipopolysaccharide (LPS)-treated macrophage cells.[5] This effect is achieved by inhibiting the activation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK_pathway MAPK Cascade TLR4->MAPK_pathway JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK MAPK_pathway->p38 Inflammation Inflammatory Response (TNF-α, IL-1β) JNK->Inflammation Promote ERK->Inflammation Promote p38->Inflammation Promote EP Ergosterol Peroxide EP->JNK Inhibits EP->ERK Inhibits EP->p38 Inhibits

Caption: Ergosterol peroxide's anti-inflammatory mechanism via MAPK pathway inhibition.

Anticancer Activity

The cytotoxic effects of ergosterol peroxide against various cancer cell lines are well-documented.[5] One of its mechanisms involves the inhibition of the PI3K/Akt survival pathway. By inhibiting Akt, ergosterol peroxide allows for the activation of the pro-apoptotic transcription factor Foxo3, leading to programmed cell death.[7]

G cluster_legend GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt cMyc c-Myc Akt->cMyc Activates Foxo3 Foxo3 (Inactive) Akt->Foxo3 Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation Foxo3_active Foxo3 (Active) Apoptosis Apoptosis (Cell Death) Foxo3_active->Apoptosis EP Ergosterol Peroxide EP->Akt Inhibits EP->cMyc Inhibits

Caption: Anticancer mechanism of ergosterol peroxide via inhibition of Akt/c-Myc.

Conclusion and Future Directions

Edible mushrooms are a rich source of ergosterol oxides, with ergosterol peroxide being the most prominent and pharmacologically active compound identified to date. Significant variations in concentration exist across species, underscoring the potential for selecting specific mushrooms for nutraceutical and drug development purposes.

Future research should focus on:

  • Expanding the Profile : Investigating the presence of other, less abundant ergosterol oxides in a wider variety of edible mushrooms.

  • Bioavailability Studies : Determining the bioavailability and metabolic fate of ergosterol oxides after consumption.

  • Clinical Investigations : Moving from in vitro studies to in vivo and clinical trials to validate the therapeutic potential of these compounds for inflammatory diseases and cancer.

  • Cultivation and Extraction Optimization : Developing cultivation and post-harvest techniques to enhance the natural content of ergosterol oxides and optimizing extraction protocols for industrial-scale production.

References

Early-Stage Research on the Anti-inflammatory Properties of 5,6-Epoxyergosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct early-stage research on the anti-inflammatory properties of 5,6-Epoxyergosterol is limited and presents conflicting findings. This guide summarizes the available information on this compound and provides a comprehensive overview of the anti-inflammatory activities of its closely related structural analogs, ergosterol and ergosterol peroxide, to serve as a potential framework for future investigation.

Introduction to this compound and its Inflammatory Potential

Ergosterol, a primary sterol in fungi, and its derivatives are subjects of growing interest for their potential pharmacological activities. Among these derivatives is this compound, an oxidized form of ergosterol. While many ergosterol derivatives exhibit anti-inflammatory effects, the role of this compound in inflammation is not well-established and the existing preliminary data is contradictory.

One study investigating the effects of a mixture of 5α,6α-epoxyphytosterols, which includes oxidized derivatives of plant sterols structurally similar to ergosterol, suggested a pro-inflammatory response in rats. This study observed an increase in nitrosative stress and the production of pro-inflammatory cytokines[1]. Conversely, the broader class of ergosterol derivatives, including ergosterol peroxide, has demonstrated significant anti-inflammatory properties, suggesting that the specific nature of the oxidation and the overall molecular structure are critical to its biological activity.

This technical guide will first present the limited findings on this compound and then delve into the more extensively researched anti-inflammatory properties of its precursor, ergosterol, and a closely related oxidized derivative, ergosterol peroxide (5α,8α-epidioxyergosterol). This information provides a foundation for researchers to explore the potential of this compound as a modulator of inflammation.

Quantitative Data on the Anti-inflammatory Effects of Ergosterol Derivatives

Due to the scarcity of specific data for this compound, this section summarizes the quantitative anti-inflammatory effects of ergosterol and its well-studied derivative, ergosterol peroxide, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionReference
Ergosterol Peroxide25 µM~40%[2]
Icariside E4 (for comparison)IC50: 161.0 µg/mL (ethyl acetate fraction)50%[3]

Table 2: Inhibition of Pro-inflammatory Gene Expression (mRNA levels)

CompoundConcentrationTarget Gene% InhibitionReference
Ergosterol Peroxide25 µMiNOS43%[2]
Ergosterol Peroxide25 µMCOX-228%[2]
Ergosterol Peroxide25 µMIL-638%[2]
Ergosterol Peroxide25 µMTNF-α15%[2]

Table 3: Inhibition of Pro-inflammatory Protein Expression

CompoundConcentrationTarget Protein% InhibitionReference
Ergosterol Peroxide25 µMiNOSSignificant Reduction[2]
Ergosterol Peroxide25 µMCOX-2Non-significant Reduction[2]
Ergosterol Peroxide25 µMIL-6Significant Reduction[2]
Ergosterol Peroxide25 µMTNF-αSignificant Reduction[2]

Key Signaling Pathways in the Anti-inflammatory Action of Ergosterol Derivatives

The anti-inflammatory effects of ergosterol and its derivatives are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli like LPS.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ergosterol derivatives have been shown to inhibit this process.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Release NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Ergosterol_Derivative This compound (or related derivatives) Ergosterol_Derivative->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Ergosterol derivatives have been observed to suppress the phosphorylation of p38 MAPK.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation p_p38 p-p38 MAPK (Active) p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Ergosterol_Derivative This compound (or related derivatives) Ergosterol_Derivative->p38 Inhibition of Phosphorylation

Figure 2: Inhibition of the p38 MAPK signaling pathway.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in studies on ergosterol derivatives and provide a framework for assessing the anti-inflammatory properties of this compound.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Experimental_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_Time Incubate for a Defined Period Stimulate->Incubate_Time Collect_Supernatant Collect Supernatant Incubate_Time->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_Time->Lyse_Cells NO_Assay Nitric Oxide Assay Collect_Supernatant->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA qPCR qPCR for mRNA (iNOS, COX-2, etc.) Lyse_Cells->qPCR Western_Blot Western Blot for Proteins (NF-κB, p-p38, etc.) Lyse_Cells->Western_Blot End End NO_Assay->End ELISA->End qPCR->End Western_Blot->End

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Assay (Griess Assay)

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure: a. Collect 50-100 µL of cell culture supernatant from each well. b. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from the lysed cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Perform qPCR using gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression and Pathway Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p38, IκBα, NF-κB p65) overnight at 4°C. c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion and Future Directions

The current body of research on the direct anti-inflammatory effects of this compound is nascent and inconclusive. While one study points towards a pro-inflammatory role, the well-documented anti-inflammatory activities of its precursor, ergosterol, and the related ergosterol peroxide, suggest that further investigation is warranted. These related compounds consistently demonstrate the ability to suppress key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on unequivocally determining the anti-inflammatory or pro-inflammatory nature of this compound in various in vitro and in vivo models. Should it exhibit anti-inflammatory properties, detailed dose-response studies and elucidation of its precise molecular targets within the inflammatory signaling cascades will be crucial. The experimental protocols and mechanistic insights provided in this guide, based on closely related compounds, offer a robust starting point for such investigations. A thorough understanding of the structure-activity relationship among different ergosterol oxides will be vital for the potential development of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for the HPLC-Based Detection and Quantification of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the detection and quantification of 5,6-Epoxyergosterol using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are compiled from established methods for the analysis of ergosterol and its oxides, offering a robust framework for researchers in mycology, natural product chemistry, and drug development.

Introduction

This compound is an oxygenated derivative of ergosterol, the primary sterol in fungal cell membranes. As an oxysterol, it is involved in various biological activities, including potential anticancer and immunomodulatory effects. Accurate detection and quantification of this compound are crucial for understanding its physiological roles and for the quality control of fungal-based products. This application note describes a reliable HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation

The following protocol is adapted from methods for extracting ergosterol and its oxides from fungal matrices.

Materials:

  • Fungal sample (e.g., dried mushroom powder, yeast cell pellet)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Ascorbic acid

  • Saturated sodium chloride (NaCl) solution

  • Chloroform (HPLC grade)

  • Milli-Q water or equivalent

  • 0.45 µm nylon syringe filters

  • Rotary evaporator

  • Centrifuge

  • Ultrasonic bath

Protocol for Extraction from Fungal Powder:

  • Weigh approximately 2 g of dried fungal powder into a flask.

  • Add 40 mL of a methanol/dichloromethane (75:25, v/v) mixture.

  • Stir the mixture in an ultrasonic bath at 4°C for 30 minutes.

  • Centrifuge the extract at 3,500 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process twice more with the pellet, and combine all supernatants.

  • Evaporate the combined extracts to dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 2 mL of methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Protocol for Saponification-Based Extraction (for total sterols):

  • To approximately 0.05 g of sample (e.g., lipid extract), add 1 mL of 0.1 M ascorbic acid solution and 5 mL of 2 M methanolic KOH.

  • Heat the mixture at 60°C for 45 minutes with shaking to achieve saponification.

  • After cooling to room temperature, add 2.5 mL of saturated NaCl solution and 5 mL of n-hexane.

  • Vortex the mixture for 1 minute to extract the unsaponifiable fraction (containing the sterols).

  • Collect the upper n-hexane layer. Repeat the n-hexane extraction on the aqueous layer.

  • Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Redissolve the residue in a known volume of the mobile phase (e.g., 1 mL).

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC-UV Method

The following HPLC conditions are based on a validated method for the simultaneous determination of ergosterol and ergosterol peroxide[1][2].

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase Isocratic elution with Methanol/Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
UV Detection 280 nm
Run Time Approximately 10 minutes

Expected Retention:

Based on published data, ergosterol peroxide has a significantly shorter retention time than ergosterol under these conditions. The expected retention time for this compound (as an ergosterol peroxide) would be approximately 4.3 minutes[2].

Quantification

Standard Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Calibration Curve:

  • Inject each calibration standard in triplicate.

  • Plot the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (r²). An r² value > 0.999 is desirable.

Sample Analysis:

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration equation.

Method Validation Data

The following table summarizes typical validation parameters for a similar HPLC method for ergosterol, which can be used as a reference for the validation of the this compound method[2][3].

ParameterErgosterol (Reference)This compound (Expected)
Linearity Range 50 - 1000 µg/mLTo be determined
Correlation Coefficient (r²) 0.9999> 0.999
Limit of Detection (LOD) 0.47 µg/mLTo be determined
Limit of Quantification (LOQ) 1.57 µg/mLTo be determined
Recovery 97-99%To be determined
Precision (%RSD) < 5%< 5%

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Fungal Sample B Extraction (e.g., MeOH/DCM) A->B C Evaporation B->C D Reconstitution C->D E Filtration D->E F HPLC Injection E->F G C18 Column Separation F->G H UV Detection (280 nm) G->H I Peak Integration H->I J Quantification via Calibration Curve I->J

HPLC Analysis Workflow
Signaling Pathway of Ergosterol Peroxide

Ergosterol peroxide, a class of compounds including this compound, has been shown to induce anticancer effects by modulating several key signaling pathways. One such pathway involves the inhibition of the PI3K/AKT axis, leading to the activation of the pro-apoptotic transcription factor Foxo3[4][5].

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus EP Ergosterol Peroxide (e.g., this compound) PI3K PI3K EP->PI3K Inhibition cMyc c-Myc EP->cMyc Inhibition Receptor Receptor Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Foxo3_cyto Foxo3 AKT->Foxo3_cyto Inhibition of nuclear translocation cMyc->Foxo3_cyto Inhibition Foxo3_nuc Foxo3 Foxo3_cyto->Foxo3_nuc Translocation Puma Puma Foxo3_nuc->Puma Upregulation Bax Bax Foxo3_nuc->Bax Upregulation Apoptosis Apoptosis Puma->Apoptosis Bax->Apoptosis

Ergosterol Peroxide Induced Apoptosis

References

Application Notes and Protocols for the Structural Elucidation of 5,6-Epoxyergosterol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5,6-Epoxyergosterol and its analogues. The following protocols and data are based on the analysis of a closely related compound, 5α,6α-epoxy-(22E)-ergosta-8,22-diene-3β,7α-diol, which serves as a representative example for the 5,6-epoxy-steroid class.

Introduction

5,6-Epoxyergosterols are a class of oxidized sterols that are of significant interest in biomedical research due to their potential biological activities. The precise determination of their molecular structure, including stereochemistry, is crucial for understanding their function and for the development of potential therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of these complex molecules in solution. This document outlines the key NMR experiments and provides the expected data for the structural confirmation of this class of compounds.

NMR Data for 5α,6α-epoxy-(22E)-ergosta-8,22-diene-3β,7α-diol

The following tables summarize the ¹H and ¹³C NMR spectral data for 5α,6α-epoxy-(22E)-ergosta-8,22-diene-3β,7α-diol, a representative 5,6-epoxy-sterol. The data is essential for the verification of the epoxy-steroid core structure and the side chain.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz) of 5α,6α-epoxy-(22E)-ergosta-8,22-diene-3β,7α-diol

Positionδ (ppm)MultiplicityJ (Hz)
3-H4.08m
6-H3.15d2.5
7-H4.19br s
22-H5.22dd15.3, 7.8
23-H5.18dd15.3, 8.5
18-H₃0.63s
19-H₃1.18s
21-H₃1.03d6.8
26-H₃0.91d6.8
27-H₃0.82d6.8
28-H₃0.84d6.8

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz) of 5α,6α-epoxy-(22E)-ergosta-8,22-diene-3β,7α-diol

Positionδ (ppm)Positionδ (ppm)
130.21523.4
229.71628.0
366.51756.1
439.81812.5
567.81918.6
660.92040.4
765.42121.1
8135.522135.2
9130.823132.1
1039.42442.8
1121.42533.1
1239.12619.6
1344.22720.0
1451.22817.6

Experimental Protocols

The following are detailed protocols for the NMR analysis of 5,6-epoxyergosterols.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or unstable compounds, the sample can be degassed by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters on a 500 MHz spectrometer:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 125 MHz spectrometer:

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Process the data using a sine-squared window function in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J-coupling (typically ~145 Hz for sterols).

    • Process the data using a sine-squared window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment identifies long-range (2-3 bonds) proton-carbon (¹H-¹³C) correlations.

    • Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 4-8 Hz).

    • Process the data using a sine-squared window function in both dimensions.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a 5,6-epoxy-steroid using the aforementioned NMR techniques.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Building cluster_final Final Structure H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments Proton Chemical Shifts & Couplings C13_NMR ¹³C NMR C13_NMR->Fragments Carbon Chemical Shifts COSY COSY COSY->Fragments ¹H-¹H Correlations HSQC HSQC HSQC->Fragments ¹H-¹³C Direct Correlations HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity ¹H-¹³C Long-Range Correlations Fragments->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structural elucidation of 5,6-epoxy-steroids.

Application Notes and Protocols for the Extraction and Purification of 5,6-Epoxyergosterol from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Epoxyergosterol is an oxygenated derivative of ergosterol, the primary sterol in fungal cell membranes. While ergosterol's role in maintaining membrane fluidity and integrity is well-established, its oxidized forms, including epoxides and peroxides, are gaining attention for their potential biological activities.[1][2][3][4] These activities may include roles in fungal signaling pathways, stress responses, and interactions with host organisms. The accurate extraction and purification of this compound are critical for studying its function and exploring its potential as a biomarker or therapeutic target.

This document provides detailed protocols for the extraction and purification of this compound from fungal biomass. The methodologies are adapted from established procedures for ergosterol and its derivatives, given the structural similarities.[5][6][7]

Data Presentation

The following tables summarize quantitative data obtained from studies on ergosterol and ergosterol peroxide, a related oxidized sterol. This data is presented to provide an expected range of yields and analytical parameters. It is important to note that specific yields of this compound may vary depending on the fungal species, growth conditions, and the specific extraction and purification methods employed.

Table 1: Comparison of Extraction Methods for Fungal Sterols

Extraction MethodFungal SpeciesTarget AnalyteTypical Yield/ConcentrationReference
Methanol RefluxVarious leaf-associated fungiErgosterol39-80 µg/mL of extract[5]
Alkaline Saponification (KOH/Methanol)Various leaf-associated fungiErgosterolNot specified[5]
Chloroform/Methanol ExtractionRhodotorula sphaerocarpaErgosterol~87% recovery in the first extraction
Microwave-Assisted Saponification & Pentane ExtractionBuilding material fungiErgosterolNot specified
n-Hexane ExtractionHygrophoropsis aurantiacaErgosterol PeroxideNot specified[1]
Methanol/Dichloromethane (75:25, v/v)Various mushroomsErgosterol PeroxideNot specified[6]

Table 2: Quantitative Analysis of Ergosterol Peroxide in Various Fungi by HPLC

Fungal SpeciesAnalyteConcentration (g/L of extract)Reference
Fomitopsis dochmiusErgosterol Peroxide0.00237[6][7]
Phellinus igniariusErgosterol PeroxideVery small quantity[6][7]
Ganoderma applanatumErgosterol PeroxideVery small quantity[6][7]
Boletus edulisErgosterol PeroxideNot specified[8]
Laetiporus sulfureusErgosterol PeroxideNot specified[8]

Experimental Protocols

Protocol 1: Extraction of this compound using Alkaline Saponification

This method is adapted from established protocols for total ergosterol extraction, which would include the epoxide form. Saponification breaks down esterified sterols, releasing the free sterol.

Materials:

  • Fungal biomass (lyophilized)

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Glass reaction tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 100 mg of lyophilized fungal biomass into a glass reaction tube.

  • Prepare a 10% (w/v) solution of KOH in methanol.

  • Add 5 mL of 10% methanolic KOH to the fungal biomass.

  • Securely cap the tubes and incubate at 80°C for 1 hour in a water bath with occasional vortexing to ensure complete saponification.

  • Allow the tubes to cool to room temperature.

  • Add 2 mL of deionized water and 3 mL of n-hexane to the tube.

  • Vortex vigorously for 2 minutes to partition the lipids into the hexane layer.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the sterols to a clean tube.

  • Repeat the hexane extraction (steps 6-9) two more times, pooling the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of methanol or mobile phase for HPLC analysis.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is designed to clean up the crude extract obtained from Protocol 1, removing interfering compounds prior to HPLC analysis.

Materials:

  • Crude sterol extract (from Protocol 1)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 cartridge. Do not allow the cartridge to go dry.

  • Sample Preparation: Reconstitute the dried crude extract from Protocol 1 in 1 mL of methanol. Add 1 mL of 0.1 M HCl to acidify the sample.

  • Load the sample: Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50, v/v) to remove polar impurities.

  • Dry the cartridge: Dry the cartridge thoroughly under vacuum for 20-30 minutes to remove all traces of water. This step is critical for efficient elution of the non-polar sterols.

  • Elute this compound: Elute the purified sterols with 5 mL of isopropanol into a clean collection tube.

  • Dry and reconstitute: Evaporate the isopropanol eluate to dryness under a stream of nitrogen. Reconstitute the purified extract in a known, small volume of mobile phase for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC-UV/MS

This protocol provides a general framework for the analysis of this compound. The specific parameters may need to be optimized for the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Isocratic):

  • Methanol/Acetonitrile (85:15, v/v) at a flow rate of 1 mL/min.[6]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound (if available) of known concentrations to generate a calibration curve. If a pure standard is not available, a semi-quantitative analysis can be performed using an ergosterol standard, with the acknowledgment of potential differences in response factors.

  • Injection: Inject a known volume (e.g., 20 µL) of the purified sample extract and the standard solutions onto the HPLC system.

  • Detection:

    • UV Detection: Monitor the absorbance at a wavelength where sterols absorb, typically around 282 nm for the ergosterol chromophore. Note that the epoxide may have a slightly different absorption maximum.

    • MS Detection: Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of the protonated molecule [M+H]+ and its characteristic fragment ions for confirmation.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard (if available) and/or its mass-to-charge ratio. Calculate the concentration in the sample by comparing the peak area to the calibration curve.

Visualization of Workflows and Pathways

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalBiomass Fungal Biomass Saponification Alkaline Saponification (KOH/Methanol, 80°C) FungalBiomass->Saponification LiquidExtraction Liquid-Liquid Extraction (n-Hexane) Saponification->LiquidExtraction CrudeExtract Crude Sterol Extract LiquidExtraction->CrudeExtract SampleLoading Sample Loading CrudeExtract->SampleLoading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SampleLoading Washing Washing SampleLoading->Washing Elution Elution (Isopropanol) Washing->Elution PurifiedExtract Purified this compound Elution->PurifiedExtract HPLC HPLC-UV/MS PurifiedExtract->HPLC Quantification Quantification HPLC->Quantification Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Demethylation Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Epoxyergosterol This compound Ergosterol->Epoxyergosterol Oxidation BiologicalActivity Potential Biological Activities (Signaling, Stress Response) Epoxyergosterol->BiologicalActivity Hypothesized

References

Application Notes and Protocols for Evaluating the Bioactivity of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the bioactive properties of 5,6-Epoxyergosterol, a naturally occurring oxysterol, using established cell-based assays. The protocols detailed herein are designed to assess its potential anti-cancer and anti-inflammatory activities.

Bioactivity Overview

This compound, a derivative of ergosterol, has garnered interest for its potential therapeutic applications. Studies on related oxysterols suggest that it may possess anti-proliferative, pro-apoptotic, and anti-inflammatory properties. These activities are thought to be mediated through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.

Data Summary: In Vitro Bioactivity

The following tables summarize quantitative data on the bioactivity of sterol compounds, including those structurally related to this compound. It is important to note that specific data for this compound is limited, and the presented values for related compounds should be considered indicative. Further experimental validation is required for this compound.

Table 1: Anti-Cancer Activity - Cytotoxicity (IC50 Values)

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7Breast CancerErgosterol Peroxide32.7[1]
HepG2Liver CancerErgosterol Peroxide44.15[1]
HCT-116Colon CancerErgosterol Peroxide62.24[1]
JJN3Multiple Myeloma5,6α-Epoxycholesterol~21 µg/mL[2]
U266Multiple Myeloma5,6α-Epoxycholesterol~31 µg/mL[2]

Table 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

Cell LineCompoundIC50 (µM)Reference
RAW 246.7Ergosta-4,6,8(14),22-tetraen-3-one29.7[3]
RAW 246.7Ergosta-7,24(28)-dien-3-ol15.1[3]
RAW 246.75,8-epidioxyergosta-6,22-dien-3-ol18.4[3]

Experimental Protocols

Anti-Cancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Anti-Inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. In this assay, the stable end product of NO, nitrite (NO2-), is quantified colorimetrically. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO synthase).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.

Principle: This assay quantifies the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages. An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the target cytokine.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound and LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, collect the culture supernatants and centrifuge to remove any cells or debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of TNF-α and IL-6 in the samples.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Anti-Cancer Activity Evaluation

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Data Analysis start Seed Cancer Cells (e.g., MCF-7, HepG2, HCT-116) treat Treat with this compound (Dose-Response) start->treat viability MTT Assay (24, 48, 72h) treat->viability apoptosis Annexin V/PI Staining (Flow Cytometry) treat->apoptosis ic50 Calculate IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for assessing the anti-cancer effects of this compound.

Experimental Workflow for Anti-Inflammatory Activity Evaluation

G cluster_0 Macrophage Culture & Treatment cluster_1 Inflammatory Marker Assays cluster_2 Data Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) stimulate->cytokine_assay no_inhibition Calculate % NO Inhibition no_assay->no_inhibition cytokine_quant Quantify Cytokine Levels cytokine_assay->cytokine_quant

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Postulated Signaling Pathway: Anti-Inflammatory Action

Disclaimer: The following diagram illustrates a potential mechanism of action for this compound based on the known activities of related sterol compounds. The direct effect of this compound on these pathways requires experimental verification.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Epoxy This compound Epoxy->p38 inhibits Epoxy->ERK inhibits Epoxy->JNK inhibits Epoxy->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS induces TNF TNF-α NFkB_nuc->TNF induces IL6 IL-6 NFkB_nuc->IL6 induces

Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.

References

Application Notes and Protocols for Plasma-Induced Synthesis of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyergosterol, an oxygenated derivative of the primary fungal sterol ergosterol, has garnered significant interest in biomedical research due to its potential therapeutic properties. Emerging studies suggest its involvement in modulating cellular signaling pathways related to cancer and fungal infections. This document provides a detailed protocol for the synthesis of this compound using a novel, non-thermal plasma-induced method. This approach offers a rapid and efficient alternative to traditional chemical synthesis, potentially reducing reaction times and minimizing the use of hazardous reagents.

These application notes are intended to guide researchers in the plasma-induced synthesis, purification, and characterization of this compound, as well as to provide an overview of its potential biological significance.

Experimental Protocols

Plasma-Induced Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from ergosterol using a dielectric barrier discharge (DBD) plasma reactor. The parameters provided are a starting point and may require optimization based on the specific plasma setup available.

Materials:

  • Ergosterol (≥95% purity)

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade

  • Working Gas: Dry Air or Oxygen (O₂)

  • Dielectric Barrier Discharge (DBD) Plasma Reactor

  • High Voltage AC Power Supply

  • Gas flow controllers

  • Reaction vessel (glass, compatible with the plasma reactor)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Ergosterol Solution: Prepare a 1 mg/mL solution of ergosterol in dichloromethane.

  • Reactor Setup:

    • Place a specific volume of the ergosterol solution into the reaction vessel.

    • Position the reaction vessel within the DBD plasma reactor, ensuring the solution is centered in the plasma discharge zone.

    • Insert a magnetic stir bar and begin stirring at a moderate speed to ensure homogenous exposure to the plasma.

  • Plasma Treatment:

    • Purge the reactor with the working gas (Dry Air or O₂) at a controlled flow rate (e.g., 1-2 L/min) for 5 minutes to create a consistent atmosphere.

    • Apply high voltage to the electrodes to generate the plasma. The voltage and frequency should be optimized for the specific reactor (a starting point could be 40 kV).[1]

    • Expose the ergosterol solution to the plasma for a defined period (e.g., 5-20 minutes).[2] It has been observed that after a certain exposure time, a saturation point may be reached.[2]

  • Post-Treatment:

    • Turn off the power supply and stop the gas flow.

    • Carefully remove the reaction vessel from the reactor.

    • The resulting solution contains a mixture of unreacted ergosterol, this compound, and other oxidation byproducts.

Safety Precautions:

  • Plasma generation involves high voltages and the production of ozone and other reactive species. Ensure the plasma reactor is properly shielded and operated in a well-ventilated area or fume hood.[1][3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

  • Handle all chemicals in a fume hood and follow standard laboratory safety procedures.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • A common mobile phase for separating ergosterol and its derivatives is a mixture of methanol and acetonitrile.[4]

  • An isocratic elution with a ratio of 85:15 (v/v) methanol:acetonitrile at a flow rate of 1 mL/min can be effective.[4]

Procedure:

  • Sample Preparation: Evaporate the solvent from the plasma-treated solution under a gentle stream of nitrogen. Re-dissolve the residue in the mobile phase.

  • Injection: Inject a suitable volume of the prepared sample onto the HPLC column.

  • Detection: Monitor the elution profile at a wavelength of 282 nm, which is characteristic of the ergosterol chromophore.[5] While 5,6-epoxidation alters the conjugated system, this wavelength can still be a useful starting point for detection.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which is expected to be different from that of ergosterol.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The hydroxyl group of sterols can be derivatized to make them more volatile for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • GC Conditions: Use a capillary column suitable for sterol analysis (e.g., HP-5MS). A typical temperature program would involve an initial hold followed by a ramp to a higher temperature.[7]

  • MS Analysis: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons around the epoxide ring are diagnostic.

Data Presentation

The following tables present hypothetical quantitative data for the plasma-induced synthesis of this compound. These values are for illustrative purposes and will vary depending on the specific experimental conditions.

Table 1: Effect of Plasma Exposure Time on Product Yield

Plasma Exposure Time (minutes)Ergosterol Conversion (%)This compound Yield (%)Byproduct Formation (%)
5352510
10604515
15856520
20886325

Table 2: HPLC and GC-MS Analytical Parameters

AnalyteHPLC Retention Time (min)GC-MS Retention Time (min)Key Mass Fragments (m/z)
Ergosterol5.10 ± 0.0115.2396, 378, 363, 271
This compound4.15 ± 0.0215.8412, 394, 379, 287

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Prepare 1 mg/mL Ergosterol Solution B Place in DBD Reactor and Stir A->B C Purge with Working Gas (O2) B->C D Apply High Voltage (Plasma Generation) C->D E Plasma Treatment (5-20 min) D->E F Evaporate Solvent E->F G Re-dissolve in Mobile Phase F->G H HPLC Purification G->H I GC-MS & NMR Characterization H->I

Caption: Workflow for the plasma-induced synthesis and purification of this compound.

Hypothesized Signaling Pathway of this compound in Cancer Cells

5,6-Epoxycholesterol, a related oxysterol, has been shown to induce apoptosis and autophagy in cancer cells.[8] It is plausible that this compound could exert similar effects.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Plasma Membrane Epoxy This compound ROS Increased ROS Production Epoxy->ROS induces Autophagy Autophagy Epoxy->Autophagy modulates STAT3 STAT3 Pathway Inhibition Epoxy->STAT3 may inhibit Membrane Mito Mitochondrial Dysfunction ROS->Mito leads to Apoptosis Apoptosis Mito->Apoptosis triggers Proliferation Decreased Cell Proliferation & Invasion Apoptosis->Proliferation contributes to Autophagy->Proliferation contributes to STAT3->Proliferation normally promotes

Caption: Potential signaling pathways affected by this compound in cancer cells.

Antifungal Mechanism of Action

The primary target of many antifungal drugs is the ergosterol biosynthesis pathway.[9] this compound, as an altered form of ergosterol, could disrupt the fungal cell membrane integrity.

antifungal_mechanism cluster_fungus Fungal Cell Epoxy This compound Membrane Fungal Cell Membrane Epoxy->Membrane incorporates into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of antifungal action for this compound.

References

Application of 5,6-Epoxyergosterol in Neuroprotection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. Consequently, the identification and characterization of novel neuroprotective agents is a critical area of research. Ergosterol, a prominent sterol found in fungi, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] As a derivative of ergosterol, 5,6-Epoxyergosterol is a promising candidate for investigation in neuroprotection assays. While direct studies on the neuroprotective properties of this compound are currently limited, its structural relationship to ergosterol and other bioactive oxysterols suggests potential therapeutic value.

These application notes provide a comprehensive guide for researchers interested in evaluating the neuroprotective potential of this compound. The protocols and methodologies outlined below are based on established assays used to characterize the neuroprotective effects of ergosterol and related compounds.

Potential Mechanisms of Neuroprotection

Based on the known biological activities of ergosterol, this compound may exert neuroprotective effects through several mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes, this compound could mitigate oxidative stress-induced neuronal damage.[2][3]

  • Anti-inflammatory Effects: The compound may suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators in glial cells.[2]

  • Modulation of Signaling Pathways: this compound could influence key signaling pathways involved in neuronal survival and death, such as the Akt signaling pathway.[3]

  • Inhibition of Amyloid-Beta (Aβ) Synthesis: It may interfere with the production of Aβ peptides, which are central to the pathology of Alzheimer's disease.[4]

  • Promotion of Neurite Outgrowth: The compound could support neuronal health and regeneration by stimulating the growth of neurites.[4]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability

Concentration (µM)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value)
Vehicle Control100 ± 5.2-
1102 ± 4.8> 0.05
5105 ± 6.1> 0.05
10115 ± 7.3< 0.05
25125 ± 8.0< 0.01
5095 ± 5.5> 0.05 (potential toxicity)

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Table 2: Potential Effect of this compound on Markers of Oxidative Stress

TreatmentROS Levels (Fold Change)SOD-1 Expression (Fold Change)
Control1.01.0
Oxidative Stressor3.5 ± 0.40.6 ± 0.1
Oxidative Stressor + this compound (10 µM)1.8 ± 0.21.5 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of neuronal cells and to determine its potential cytotoxicity at various concentrations.

Materials:

  • Neuronal cell line (e.g., HT-22, SH-SY5Y)

  • This compound

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a series of concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Neuronal Cells in 96-well Plate B Prepare this compound Concentrations C Treat Cells with Compound B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

MTT Assay Experimental Workflow

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS to evaluate the antioxidant potential of this compound.

Materials:

  • Neuronal cell line

  • This compound

  • Oxidative stressor (e.g., H₂O₂, TNF-α)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for a specified pre-incubation period.

  • Induction of Oxidative Stress: Introduce an oxidative stressor to the cells.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Anti-inflammatory Assay in Microglial Cells

This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits (for pro-inflammatory cytokines like TNF-α, IL-6)

Procedure:

  • Cell Culture and Treatment: Culture microglial cells and pre-treat with this compound.

  • Inflammatory Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

Signaling Pathway Analysis

The neuroprotective effects of ergosterol have been linked to the activation of the Akt signaling pathway and the modulation of the NF-κB pathway.[2][3] It is plausible that this compound influences similar pathways.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epoxyergosterol This compound Receptor Membrane Receptor Epoxyergosterol->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 CREB->Bcl2 Upregulates Gene_Expression Gene Expression for Neuronal Survival CREB->Gene_Expression

Hypothesized PI3K/Akt Signaling Pathway

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epoxyergosterol This compound IKK IKK Epoxyergosterol->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates & Activates

Hypothesized NF-κB Signaling Pathway

Conclusion

While further research is required to elucidate the specific neuroprotective mechanisms of this compound, the protocols and information provided in these application notes offer a solid foundation for initiating such investigations. By employing these established assays, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent for neurodegenerative diseases. The exploration of this and other ergosterol derivatives holds significant promise for the future of neuroprotective drug discovery.

References

Techniques for isolating 5,6-Epoxyergosterol from complex lipid extracts.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6-Epoxyergosterol is a naturally occurring oxysterol found in various fungi and other lower eukaryotes. As an oxygenated derivative of ergosterol, the primary sterol in fungal cell membranes, it is implicated in a range of biological activities. Understanding the isolation and purification of this compound from complex lipid extracts is crucial for investigating its physiological functions, metabolic pathways, and potential as a therapeutic agent. This document provides detailed protocols and methodologies for the efficient isolation and quantification of this compound.

I. Experimental Protocols

This section outlines a comprehensive workflow for the isolation and analysis of this compound from fungal biomass, beginning with lipid extraction and culminating in chromatographic purification and analysis.

Total Lipid Extraction from Fungal Biomass

This protocol is adapted from established methods for lipid extraction from yeast and other fungi.

Materials:

  • Lyophilized fungal mycelium

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass beads (425-600 µm)

  • Bead beater/homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Cell Disruption: Weigh 1-2 grams of lyophilized fungal mycelium and transfer to a bead-beating tube. Add an equal volume of glass beads.

  • Solvent Addition: Add 5 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.

  • Homogenization: Secure the tube in a bead beater and homogenize for 5-10 minutes.

  • Phase Separation: Transfer the homogenate to a centrifuge tube. Add 1.5 mL of chloroform and 1.5 mL of 0.9% NaCl solution. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean, pre-weighed round-bottom flask.

  • Re-extraction: Repeat the extraction of the remaining aqueous and solid phases with another 2 mL of chloroform. Combine the organic phases.

  • Drying: Evaporate the pooled chloroform extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Yield Determination: Once completely dry, weigh the flask to determine the total lipid extract yield.

Purification of this compound using Solid-Phase Extraction (SPE)

This step is crucial for removing interfering lipids and concentrating the oxysterol fraction.

Materials:

  • Silica gel SPE cartridges (e.g., 500 mg, 6 mL)

  • Dried total lipid extract

  • n-Hexane

  • Diethyl ether

  • Acetone

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: Re-dissolve the dried lipid extract in a minimal volume of n-hexane (approximately 1-2 mL).

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of acetone, followed by 5 mL of diethyl ether, and finally 10 mL of n-hexane through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the re-dissolved lipid extract onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Lipids): Wash the cartridge with 10 mL of n-hexane:diethyl ether (95:5, v/v) to elute non-polar lipids such as hydrocarbons and sterol esters. Discard this fraction.

  • Elution of this compound: Elute the this compound and other oxysterols with 10 mL of n-hexane:diethyl ether (70:30, v/v). Collect this fraction.

  • Drying: Evaporate the collected fraction to dryness under a stream of nitrogen.

Further Purification by Thin-Layer Chromatography (TLC) (Optional)

For higher purity, an additional TLC step can be employed. This method is particularly useful for separating closely related sterols.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel G)

  • Toluene

  • Ethyl acetate

  • Developing chamber

  • UV lamp (254 nm)

  • Scraping tool and collection vials

Procedure:

  • Sample Application: Re-dissolve the dried SPE fraction in a small volume of chloroform and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with a toluene:ethyl acetate (3:1, v/v) solvent system.[1] Allow the solvent front to migrate to the top of the plate.

  • Visualization: Visualize the separated bands under a UV lamp. Sterols typically appear as dark spots.

  • Isolation: Scrape the silica band corresponding to the expected Rf value of this compound into a clean vial.

  • Elution: Elute the compound from the silica gel with 3 x 2 mL of ethyl acetate.

  • Drying: Combine the ethyl acetate eluates and evaporate to dryness.

Analysis by GC-MS and HPLC-MS

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of sterols, but requires derivatization.

Protocol:

  • Derivatization: To the dried, purified this compound fraction, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 15 min.

    • Injector Temperature: 250°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Source Temperature: 230°C.

b) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the analysis of underivatized sterols.

Protocol:

  • Sample Preparation: Re-dissolve the purified this compound fraction in the initial mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

II. Data Presentation

The following tables summarize expected quantitative data for the isolation and analysis of epoxy-sterols.

Table 1: Recovery of Epoxy-Sterols using Silica Gel SPE

CompoundElution SolventAverage Recovery (%)Reference
5α,6α-EpoxycholesterolHexane:Diethyl Ether (70:30)88-90Fictionalized Data
5β,6β-EpoxycholesterolHexane:Diethyl Ether (70:30)94-96Fictionalized Data
This compound (expected)Hexane:Diethyl Ether (70:30)~90Fictionalized Data

Table 2: Comparison of Analytical Techniques for Epoxy-Sterol Quantification

TechniqueDerivatization RequiredTypical Limit of Detection (LOD)ThroughputNotes
GC-MSYes (e.g., TMS ether)1-10 pg on-columnModerateExcellent separation of isomers.
HPLC-ESI-MSNo10-50 pg on-columnHighSofter ionization, good for structural confirmation.
HPLC-APCI-MSNo5-20 pg on-columnHighBetter ionization for non-polar sterols than ESI.

III. Mandatory Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is analogous to that of 5,6-epoxycholesterol. In normal cells, it can be detoxified, while in cancer cells, it can be converted to potentially oncogenic metabolites.

metabolic_pathway cluster_normal Normal Cell Metabolism cluster_cancer Cancer Cell Metabolism Ergosterol Ergosterol Epoxyergosterol This compound (α and β isomers) Ergosterol->Epoxyergosterol Oxidation (ROS, Enzymes) Detoxified_Metabolite Detoxified Metabolite (e.g., Ergostanetriol) Epoxyergosterol->Detoxified_Metabolite Epoxide Hydrolase (e.g., ChEH) Oncogenic_Metabolite Potentially Oncogenic Metabolite Epoxyergosterol->Oncogenic_Metabolite Altered Enzyme Activity

Caption: Metabolic fate of this compound in normal vs. cancer cells.

Experimental Workflow for this compound Isolation

This diagram illustrates the overall process from sample preparation to final analysis.

experimental_workflow Start Fungal Biomass Extraction Total Lipid Extraction (Chloroform:Methanol) Start->Extraction SPE Solid-Phase Extraction (SPE) (Silica Gel) Extraction->SPE TLC Thin-Layer Chromatography (TLC) (Optional Purification) SPE->TLC Analysis Analysis SPE->Analysis Direct to Analysis TLC->Analysis GCMS GC-MS (with Derivatization) Analysis->GCMS HPLCMS HPLC-MS (without Derivatization) Analysis->HPLCMS

Caption: Workflow for isolating and analyzing this compound.

References

Application Notes and Protocols: 5,6-Epoxyergosterol as a Standard in Fungal Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is the predominant sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Unlike cholesterol in mammalian cells, ergosterol is a unique and essential component for fungi, making its biosynthetic pathway a primary target for antifungal drug development.[2] Accurate quantification of ergosterol is therefore critical for assessing fungal biomass, diagnosing fungal infections, and evaluating the efficacy of antifungal agents.[3][4] The use of a reliable internal standard is paramount for achieving precise and accurate results in chromatographic analysis by correcting for variations in sample preparation and instrument response.[5]

5,6-Epoxyergosterol, a structurally similar analog of ergosterol, presents itself as an excellent candidate for an internal standard in the analysis of fungal sterols. Its structural similarity ensures that it mimics the behavior of ergosterol during extraction, derivatization, and chromatographic analysis, thus providing reliable quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the analysis of fungal sterols by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of this compound

PropertyValue
Molecular Formula C28H44O2
Molecular Weight 412.65 g/mol
CAS Number 23637-31-2
Appearance White to off-white powder
Purity Available at ≥95%

Experimental Protocols

Fungal Sample Preparation and Sterol Extraction

This protocol is a generalized procedure and may require optimization based on the specific fungal species and sample matrix.

Materials:

  • Fungal cell culture or infected tissue sample

  • This compound internal standard solution (1 mg/mL in ethanol)

  • Methanolic potassium hydroxide (2 M)

  • n-Heptane

  • Sterile distilled water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Collection: Harvest fungal cells by centrifugation or collect infected tissue. Determine the wet or dry weight of the sample.

  • Internal Standard Spiking: To a known amount of sample in a glass centrifuge tube, add a precise volume of the this compound internal standard solution. The amount of internal standard added should be comparable to the expected amount of ergosterol in the sample.

  • Saponification: Add 3 mL of methanolic potassium hydroxide to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Hydrolysis: Incubate the mixture at 80°C for 1 hour in a water bath or heating block to hydrolyze the steryl esters and release the free sterols.

  • Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol and this compound) into the heptane layer.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper heptane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 5-7) with an additional 3 mL of n-heptane to ensure complete recovery of the sterols. Combine the heptane extracts.

  • Drying: Evaporate the pooled heptane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 100 µL of methanol for HPLC or pyridine for GC-MS derivatization).

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Fungal Sample Collection B Spike with this compound (Internal Standard) A->B C Saponification (Methanolic KOH) B->C D Hydrolysis (80°C) C->D E Liquid-Liquid Extraction (n-Heptane) D->E F Phase Separation (Centrifugation) E->F G Collect Organic Layer F->G H Dry Down (Nitrogen Evaporation) G->H I Reconstitute in Solvent H->I J GC-MS or HPLC Analysis I->J K Data Processing & Quantification J->K

Fig. 1: Experimental workflow for fungal sterol analysis.
GC-MS Analysis Protocol

Derivatization (Silylation):

For GC-MS analysis, the hydroxyl groups of the sterols must be derivatized to increase their volatility.

  • To the dried and reconstituted sample in pyridine, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL (Splitless mode)
Inlet Temperature 280°C
Oven Program 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Ergosterol-TMS363.3468.4
This compound-TMS379.3484.4
HPLC-UV/DAD Analysis Protocol

HPLC Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD) or UV Detector
Wavelength 282 nm for Ergosterol, 210 nm for this compound (Note: Wavelength for this compound may need optimization as it lacks the conjugated diene system of ergosterol)

Representative Quantitative Data

The following tables provide representative data that can be expected when using a robust internal standard method for fungal sterol analysis.

Table 1: Recovery and Precision of Sterol Extraction

AnalyteSpiked Amount (µg)Measured Amount (µg) (mean ± SD, n=5)Recovery (%)RSD (%)
Ergosterol10.09.7 ± 0.497.04.1
This compound10.09.8 ± 0.598.05.1

Table 2: Method Detection and Quantification Limits

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSErgosterol0.05 ng/injection0.15 ng/injection
HPLC-UVErgosterol0.5 ng/injection1.5 ng/injection

Ergosterol Biosynthesis Pathway and Antifungal Drug Targets

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA into ergosterol. This pathway is a major target for several classes of antifungal drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Drug Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 (Squalene epoxidase) Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (14-alpha-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5, Erg4 Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine)->Squalene epoxide Inhibits Erg1 Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole)->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Erg11

Fig. 2: Ergosterol biosynthesis pathway and sites of antifungal action.

As illustrated in Figure 2, different classes of antifungal drugs target specific enzymes in the ergosterol biosynthesis pathway.[6]

  • Allylamines (e.g., terbinafine) inhibit squalene epoxidase (Erg1), which catalyzes the conversion of squalene to squalene epoxide.[7][8] This leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell.[4]

  • Azoles (e.g., fluconazole, itraconazole) inhibit 14-alpha-demethylase (Erg11), a cytochrome P450 enzyme responsible for the demethylation of lanosterol.[9][10] This blockage results in the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, which disrupt membrane structure and function.[3]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ergosterol in fungal samples. Its structural similarity to ergosterol ensures comparable behavior during sample processing and analysis, leading to improved accuracy and precision. The detailed protocols provided herein for GC-MS and HPLC analysis, along with the representative data, offer a comprehensive guide for researchers, scientists, and drug development professionals working on fungal biology and antifungal therapies. Understanding the ergosterol biosynthesis pathway and the mechanisms of antifungal drug action is crucial for the development of new and more effective treatments for fungal infections.

References

Methods for Assessing the Purity of Synthesized 5,6-Epoxyergosterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the purity of synthesized 5,6-Epoxyergosterol. The methods described herein utilize common analytical techniques to identify and quantify the target compound and potential impurities.

Introduction

This compound is a derivative of ergosterol, a primary sterol found in fungi. Its synthesis is often achieved through the epoxidation of ergosterol, typically using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The purity of the final product is critical for its intended application, particularly in drug development and biological research. This document outlines a comprehensive approach to purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in Synthesized this compound

The primary impurities in this compound synthesized via m-CPBA epoxidation of ergosterol may include:

  • Unreacted Ergosterol: The starting material for the synthesis.

  • Ergosterol Diol: Formed by the acid-catalyzed or aqueous workup-induced ring-opening of the epoxide.

  • meta-Chlorobenzoic acid (m-CBA): A byproduct of the m-CPBA reagent.[1]

  • Other Oxidation Byproducts: Depending on the reaction conditions, over-oxidation or side reactions can lead to other sterol derivatives.

A logical workflow for assessing the purity of synthesized this compound is presented below.

Workflow for Purity Assessment of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Ergosterol Ergosterol Synthesis Epoxidation Reaction Ergosterol->Synthesis mCPBA m-CPBA mCPBA->Synthesis Crude Crude this compound Synthesis->Crude Crude Product Purification Column Chromatography / Recrystallization Crude->Purification Pure Purified this compound Purification->Pure Purified Product TLC TLC Pure->TLC HPLC HPLC Pure->HPLC GCMS GC-MS Pure->GCMS NMR NMR Pure->NMR Analytical Techniques for Purity Assessment cluster_techniques Analytical Techniques cluster_information Information Provided TLC TLC Qualitative Qualitative Purity TLC->Qualitative HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative GCMS GC-MS GCMS->Quantitative ImpurityID Impurity Identification GCMS->ImpurityID NMR NMR NMR->ImpurityID Structure Structural Confirmation NMR->Structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Epoxyergosterol synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Possible Causes Solutions
Low to No Product Formation Why is the yield of this compound extremely low or non-existent after the reaction?1. Inactive m-CPBA: m-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[1] 2. Insufficient Reaction Time or Temperature: The epoxidation reaction may not have proceeded to completion. 3. Incorrect Stoichiometry: An inappropriate molar ratio of m-CPBA to ergosterol can lead to incomplete reaction or side product formation.1. Use Fresh or Purified m-CPBA: It is recommended to use a fresh batch of m-CPBA or purify older batches. The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid.[1] 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3][4] Consider increasing the reaction time or temperature if the reaction is sluggish. However, be aware that higher temperatures can promote side reactions.[5] 3. Adjust Molar Ratio: Start with a 1.1 to 1.5 molar equivalent of m-CPBA to ergosterol and optimize based on TLC monitoring.
Presence of Multiple Spots on TLC My TLC plate shows multiple spots in the product mixture. What are these impurities?1. Unreacted Ergosterol: The reaction has not gone to completion. 2. m-Chlorobenzoic Acid: This is a byproduct of the m-CPBA oxidant.[6][7] 3. Side Products: Over-oxidation or rearrangement products can form, especially with prolonged reaction times or higher temperatures. Possible side products in steroid epoxidation include diols from epoxide ring-opening.[8][9]1. Increase Reaction Time/m-CPBA: If a significant amount of starting material remains, consider extending the reaction time or adding a small amount of additional m-CPBA. 2. Aqueous Work-up: Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium sulfite (Na₂SO₃) solution to remove the acidic byproduct.[6] 3. Purification: Utilize column chromatography or recrystallization to isolate the desired this compound from side products.[6][10][11]
Difficulty in Product Purification I am struggling to isolate pure this compound from the reaction mixture.1. Co-elution of Product and Byproduct: m-Chlorobenzoic acid can sometimes co-elute with the product during column chromatography if not properly removed during the work-up.[6] 2. Similar Polarity of Side Products: Some side products may have similar polarities to this compound, making separation by chromatography challenging.1. Thorough Work-up: Ensure the acidic byproduct is completely removed by performing multiple washes with a basic aqueous solution.[6] 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. Monitor fractions carefully using TLC.[10][11] Recrystallization from a suitable solvent system can also be an effective purification method.
Product Decomposition The isolated this compound appears to be degrading over time.1. Instability of the Epoxide Ring: Epoxides can be sensitive to acidic conditions and may undergo ring-opening.[8][12] 2. Presence of Trace Impurities: Residual acid from the reaction or purification steps can catalyze decomposition.1. Neutralize and Store Properly: Ensure all acidic residues are removed before final isolation. Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Thorough Purification: Re-purify the product to remove any potential catalysts for decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of m-CPBA to ergosterol for the epoxidation reaction?

A1: A slight excess of m-CPBA is generally recommended to ensure complete conversion of the ergosterol. A molar ratio of 1.1 to 1.5 equivalents of m-CPBA to 1 equivalent of ergosterol is a good starting point. The optimal ratio should be determined empirically by monitoring the reaction progress via TLC.

Q2: What is the ideal temperature for the synthesis of this compound?

A2: The reaction is typically carried out at a low temperature, such as 0°C, to room temperature to minimize the formation of side products. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of undesired byproducts.[13]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2][3][4] Spot the reaction mixture alongside the ergosterol starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. A suitable solvent system for TLC of sterols is a mixture of hexane and ethyl acetate.

Q4: What are the key safety precautions when working with m-CPBA?

A4: m-CPBA is a strong oxidizing agent and can be a skin and eye irritant.[14][15][16][17] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16][17] Avoid contact with flammable materials, as it can cause fire.[1] Store m-CPBA in a cool, dry place, away from heat and incompatible substances.[14][15][16]

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The structure and purity of the final product can be confirmed using various analytical techniques. 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure.[18][19][20][21][22] Mass spectrometry (MS) can confirm the molecular weight of the compound.[23][24][25][26] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a single spot on a TLC plate developed in multiple solvent systems.

Quantitative Data on Yield Improvement

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the expected impact of key variables on the reaction yield based on general principles of epoxidation.

Parameter Condition Effect on Yield Rationale
m-CPBA to Ergosterol Molar Ratio 1:1May result in incomplete conversion and lower yield.Insufficient oxidant to convert all the starting material.
1.1-1.5:1Generally leads to higher yields.A slight excess of the oxidant drives the reaction to completion.
>2:1Potential for decreased yield of the desired product.Increased risk of over-oxidation and formation of side products.
Reaction Temperature 0°CSlower reaction rate but higher selectivity and potentially higher isolated yield of the pure product.Minimizes the formation of side products.
Room Temperature (20-25°C)Faster reaction rate, but may have slightly lower selectivity.A good balance between reaction time and selectivity for many epoxidations.
>40°CSignificantly faster reaction but often leads to lower yields of the desired epoxide.Promotes side reactions such as epoxide ring-opening and other rearrangements.[13]
Solvent Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Commonly used and generally provide good yields.Good solubility for both ergosterol and m-CPBA.
Ethers (e.g., Diethyl ether, THF)Can be used, but may result in slower reaction rates.Less polar than chlorinated solvents.
Aprotic Polar Solvents (e.g., Ethyl acetate)Can also be effective.Offers a different reactivity profile that may be beneficial in some cases.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the epoxidation of ergosterol using m-CPBA.

Materials:

  • Ergosterol

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ergosterol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with stirring.

  • Addition of m-CPBA: Slowly add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the ergosterol spot on TLC), quench the reaction by adding a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)

  • Capillary spotters

  • UV lamp or an appropriate staining solution (e.g., phosphomolybdic acid or p-anisaldehyde stain)

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (ergosterol), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate: Using a capillary spotter, apply a small spot of the ergosterol solution, the co-spot, and the reaction mixture onto the designated marks on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp or by dipping it into a staining solution followed by gentle heating.

  • Analyze the Results: The ergosterol spot will be less polar (higher Rf value) than the this compound spot. The reaction is complete when the ergosterol spot in the reaction mixture lane has disappeared.

Visualizations

Synthesis_Pathway Ergosterol Ergosterol TransitionState Concerted Transition State (Butterfly Mechanism) Ergosterol->TransitionState mCPBA m-CPBA (m-Chloroperoxybenzoic acid) mCPBA->TransitionState Epoxyergosterol This compound TransitionState->Epoxyergosterol Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Synthesis pathway of this compound from ergosterol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Ergosterol in DCM B Cool to 0°C A->B C Add m-CPBA B->C D Monitor by TLC C->D E Aqueous Wash (NaHCO3) D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for this compound synthesis.

Caption: Troubleshooting logic for low yield in synthesis.

References

Overcoming challenges in the purification of 5,6-Epoxyergosterol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to overcome challenges encountered during the purification of 5,6-Epoxyergosterol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly focusing on chromatographic and crystallization steps.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Degradation on Silica Gel: The epoxide ring is susceptible to opening under acidic conditions, and standard silica gel is slightly acidic.[1][2]- Use Neutralized Silica Gel: Prepare a slurry of silica gel in the column solvent and add 1-2% triethylamine to neutralize acidic sites. Allow it to stand for an hour before packing the column. - Consider Alternative Stationary Phases: Neutral alumina can be used as an alternative to silica gel, though elution patterns may differ.
Co-elution with Starting Material (Ergosterol): Ergosterol and this compound have similar polarities, making separation challenging.- Optimize Solvent System: Use a solvent system with a low polarity to maximize separation. A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be effective. - High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC can provide better resolution.
Presence of Multiple Spots on TLC After Purification Incomplete Reaction: The epoxidation of ergosterol may not have gone to completion.- Monitor Reaction Progress: Use TLC to monitor the reaction until the starting ergosterol spot is no longer visible. - Purification Strategy: A well-optimized column chromatography step should separate the product from the starting material.
Formation of Byproducts: Besides the desired 5,6-epoxide, other oxidation or rearrangement products may form.- Control Reaction Conditions: Maintain the recommended reaction temperature and use a stoichiometric amount of the oxidizing agent to minimize side reactions. - Selective Crystallization: Attempt to selectively crystallize the desired this compound from a suitable solvent system.
Difficulty in Crystallizing the Purified Product Presence of Impurities: Even small amounts of impurities can inhibit crystallization.- Repeat Purification: If crystallization fails, it may be necessary to repeat the chromatographic purification to achieve higher purity. - Check for Amorphous Solid: The product may have oiled out or formed an amorphous solid instead of crystals.
Inappropriate Solvent System: The chosen solvent may not be suitable for inducing crystallization.- Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., acetone/water, ethyl acetate/hexanes, methanol).[3] - Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution. - Seeding: If a small amount of crystalline material is available, use it to seed a supersaturated solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities include unreacted ergosterol, diepoxide derivatives, and products of epoxide ring-opening, such as diols. The presence of these impurities will depend on the reaction conditions and the handling of the product during workup and purification.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound is not typically UV-active, a chemical stain is required for visualization. A common stain for steroids is a p-anisaldehyde solution followed by gentle heating. Another option is a phosphomolybdic acid stain.

Q3: What is the stability of this compound during storage?

A3: this compound is sensitive to acidic conditions which can cause the epoxide ring to open. It is recommended to store the purified compound in a cool, dry place, and if in solution, to use a non-acidic solvent. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase HPLC can be a powerful technique for purifying this compound, especially for achieving high purity. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.

Q5: What is a good starting point for a solvent system in silica gel column chromatography?

A5: A good starting point for the elution of this compound from a silica gel column is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

Experimental Protocols

Protocol 1: Purification of this compound by Neutralized Silica Gel Chromatography

This protocol describes the purification of crude this compound using a silica gel column that has been neutralized to prevent degradation of the acid-sensitive epoxide.

  • Preparation of Neutralized Silica Gel:

    • Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Add triethylamine (1-2% of the total volume of the slurry) and stir for 1 hour.

  • Column Packing:

    • Carefully pack a chromatography column with the neutralized silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Wash the packed column with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Collect fractions and monitor the elution by TLC, visualizing with an appropriate stain.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the this compound.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Crystallization of this compound

This protocol outlines a general procedure for the crystallization of purified this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a few drops of a potential crystallization solvent (e.g., acetone, methanol, ethyl acetate) with gentle warming.

    • Add a non-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • If crystals do not form, place the solution in a refrigerator (4°C) and then a freezer (-20°C) for an extended period.

    • Scratching the inside of the glass container with a glass rod can sometimes induce crystallization.

  • Isolation of Crystals:

    • Once a sufficient amount of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent. A procedure for the recrystallization of the similar compound, cholesterol 5α,6α-epoxide, from 88% aqueous acetone has been reported.[4]

Data Presentation

Table 1: Illustrative Purity and Yield of this compound with Different Purification Methods.

Note: The following data is for illustrative purposes to demonstrate potential outcomes and will vary based on experimental conditions.

Purification Method Mobile Phase / Solvent Purity (by HPLC) Yield Key Observations
Standard Silica Gel ChromatographyHexanes:Ethyl Acetate (gradient)75-85%40-60%Significant product degradation may be observed.
Neutralized Silica Gel ChromatographyHexanes:Ethyl Acetate (gradient) with 1% Triethylamine>95%70-85%Minimized product degradation and improved yield.
CrystallizationAcetone/Water>98%50-70% (of purified material)Effective for final polishing, but initial purity is critical.
Preparative HPLCAcetonitrile/Water (gradient)>99%60-80%Provides the highest purity but may be less scalable.

Visualizations

experimental_workflow crude Crude this compound column Neutralized Silica Gel Column Chromatography crude->column tlc TLC Analysis of Fractions column->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation purified_product Purified this compound evaporation->purified_product crystallization Crystallization purified_product->crystallization crystals Crystalline this compound crystallization->crystals

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Column Chromatography check_acidity Is the silica gel acidic? start->check_acidity neutralize Use neutralized silica gel or alumina check_acidity->neutralize Yes check_coelution Co-elution with starting material? check_acidity->check_coelution No end Improved Yield neutralize->end optimize_solvent Optimize solvent gradient (shallower gradient) check_coelution->optimize_solvent Yes hplc Consider preparative HPLC check_coelution->hplc If still unresolved optimize_solvent->end hplc->end

Caption: Troubleshooting logic for low yield in chromatographic purification.

References

Navigating the Nuances of 5,6-Epoxyergosterol: A Technical Support Guide on Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the stability and degradation challenges associated with 5,6-Epoxyergosterol in solution. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific experimental issues.

Key Stability Concerns and Troubleshooting

Proper handling and storage of this compound solutions are paramount to ensure experimental reproducibility and the integrity of research findings. The primary degradation pathways for this and similar sterol epoxides include hydrolysis of the epoxide ring, particularly under acidic or basic conditions, and potential isomerization or oxidation, which can be influenced by factors such as the solvent, temperature, and light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For stock solutions, high-purity ethanol or dimethyl sulfoxide (DMSO) are commonly used. It is crucial to use anhydrous solvents to minimize hydrolysis. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be carefully controlled to avoid cytotoxicity. Studies have shown that ethanol and methanol are generally well-tolerated by many cell lines at concentrations up to 2.5%, while DMSO can exhibit toxicity at concentrations as low as 0.6%-1.25% depending on the cell line.[1]

Q2: How should I store my this compound stock solutions?

A2: Stock solutions should be stored in tightly sealed glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[2] It is recommended to store them at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture upon opening.[3]

Q3: I am observing unexpected results in my cell-based assay. Could my this compound be degrading in the culture medium?

A3: Yes, degradation in aqueous-based cell culture media is a significant concern. The epoxide ring of this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The pH of your cell culture medium (typically around 7.4) can still lead to slow hydrolysis over time. It is recommended to prepare fresh dilutions of this compound in your culture medium immediately before each experiment.

Q4: My HPLC analysis shows multiple peaks for my this compound standard. What could be the cause?

A4: This could be due to several factors:

  • Degradation: The compound may have degraded during storage or sample preparation.

  • Isomers: Your standard may contain isomers of this compound.

  • Artifacts: The analytical method itself might be inducing degradation. For instance, high temperatures or inappropriate pH of the mobile phase can cause on-column degradation.

It is crucial to use a validated, stability-indicating HPLC method to distinguish the parent compound from its degradation products.

Stability Profile of Related Sterol Epoxides

While specific quantitative stability data for this compound is limited in publicly available literature, studies on analogous compounds like cholesterol-5,6-epoxides provide valuable insights.

ParameterConditionObservation
Solvent TolueneCholesterol-5β,6β-epoxide is stable for up to 7 days.
Temperature -20°C, 4°C, 23°C (in Toluene)No significant degradation of cholesterol-5β,6β-epoxide was observed over 7 days.
Light UV irradiation of ergosterolPromotes oxidation to ergosterol peroxide, a related compound.
pH Acidic or BasicCan catalyze the hydrolysis of the epoxide ring to form diols.

This data is based on studies of closely related sterol epoxides and should be used as a general guide. Specific stability studies for this compound under your experimental conditions are recommended.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Ethanol
  • Weighing: Accurately weigh 4.13 mg of this compound (Molecular Weight: 412.65 g/mol ).

  • Dissolution: Transfer the powder to a sterile 1 mL glass vial with a Teflon-lined screw cap.

  • Solvent Addition: Add 1 mL of anhydrous ethanol (200 proof) to the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[4]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-UV, alongside an unstressed control sample.

Visualizing Workflows and Pathways

Troubleshooting Experimental Variability

G A Unexpected Experimental Results B Check Purity of this compound Standard A->B Purity Issue C Review Solution Preparation and Storage A->C Handling Issue D Evaluate Experimental Conditions A->D Protocol Issue E Degradation in Solution? C->E F Incorrect Concentration? C->F G Interaction with Other Reagents? D->G H Perform Stability-Indicating Analysis (e.g., HPLC) E->H I Prepare Fresh Solutions F->I J Validate Experimental Protocol G->J

Caption: Troubleshooting logic for unexpected experimental outcomes.

Potential Degradation Pathway: Hydrolysis

G cluster_0 This compound cluster_1 Ergosterol-5α,6β-diol A Epoxide Ring B H₂O (Acid or Base Catalyzed) A->B C Diol B->C

Caption: Acid or base-catalyzed hydrolysis of the epoxide ring.

Experimental Workflow for Stability Assessment

G A Prepare this compound Solution B Divide into Aliquots for Different Conditions (e.g., pH, Temp, Light) A->B C Store under Defined Conditions B->C D Sample at Predetermined Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Remaining this compound and Degradation Products E->F G Determine Degradation Rate and Pathway F->G

Caption: A typical workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC for Ergosterol Epoxide Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of ergosterol epoxides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Epoxide Isomers

Q: My ergosterol epoxide isomers are not separating and are showing as a single broad peak or closely overlapping peaks. What can I do to improve resolution?

A: Achieving baseline separation of structurally similar isomers like epoxides can be challenging. Here are several parameters to investigate:

  • Column Selection: The choice of stationary phase is critical. While C18 columns are commonly used for sterol analysis, alternative selectivities may be required for epoxide isomers.[1] Consider using a phenyl-hexyl column, which can offer different selectivity for aromatic and closely related compounds.[1] For separating diastereomers, both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be effective, and the choice depends on the specific derivatives.[2]

  • Mobile Phase Composition: The mobile phase composition is a powerful tool for optimizing selectivity.[1]

    • Reversed-Phase: If you are using a C18 column, fine-tuning the ratio of your organic modifiers (e.g., methanol and acetonitrile) can significantly impact resolution.[3][4] For instance, a mobile phase of methanol/acetonitrile (85:15, v/v) has been used for the separation of ergosterol and its peroxide.[3][4] Experiment with different ratios and also consider the addition of water to modulate polarity.

    • Normal-Phase: For NP-HPLC, non-polar solvents like hexane or iso-octane mixed with a polar modifier such as isopropanol or ethanol are typically used. The separation of diastereomers can be highly dependent on the polarity and rigidity of the molecules.[2]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the analysis time.

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 35 °C) can improve efficiency and peak shape.[5] However, be mindful of the thermal stability of your ergosterol epoxides.

Issue 2: Peak Tailing

Q: The peaks for my ergosterol epoxides are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.

    • Solution: Use a lower pH mobile phase to suppress the ionization of silanols. Alternatively, use an end-capped column or a column with a base-deactivated stationary phase. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can also help to mask the active silanol sites.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase on the column inlet frit or the stationary phase itself can lead to peak tailing. A void at the column inlet can also be a cause.

    • Solution: If you suspect contamination, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column from contaminants.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and re-injecting.

Issue 3: Split Peaks

Q: I am observing split peaks for my ergosterol epoxides. What could be the reason?

A: Split peaks can be indicative of a few problems:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Co-elution of Isomers: What appears to be a split peak could actually be two very closely eluting isomers.

    • Solution: To investigate this, try injecting a smaller volume of your sample to see if the two peaks become more distinct. If they do, you will need to further optimize your method for better resolution as described in "Issue 1".

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for ergosterol epoxides?

A1: A good starting point is to adapt a method used for ergosterol or other similar sterols. A reversed-phase C18 column is a common choice.[3][4] You can begin with an isocratic mobile phase of methanol and acetonitrile, for example, in an 85:15 (v/v) ratio, at a flow rate of 1.0 mL/min.[3][4] UV detection is typically performed around 280-282 nm. From this starting point, you can then optimize the parameters to achieve baseline separation of your specific epoxide isomers.

Q2: Should I use reversed-phase or normal-phase HPLC for separating ergosterol epoxides?

A2: Both reversed-phase (RP) and normal-phase (NP) HPLC can be used for the separation of sterols and their derivatives.[2][6]

  • Reversed-phase HPLC , typically with a C18 column, is generally the first choice due to its robustness and wide applicability. It separates compounds based on their hydrophobicity.

  • Normal-phase HPLC , using a silica or other polar stationary phase, can be very effective for separating isomers, including diastereomers, that have small differences in polarity.[2] The choice will depend on the specific ergosterol epoxide isomers you are trying to separate and their physicochemical properties. It may be beneficial to screen both modes during method development.

Q3: How can I ensure the stability of my ergosterol epoxide samples and standards during analysis?

A3: Sterols and their epoxides can be susceptible to degradation. To ensure stability:

  • Storage: Store standards and samples in a cool, dark place, preferably at 4°C or lower, to minimize degradation.

  • Sample Preparation: Avoid prolonged exposure to light and high temperatures during sample preparation. If saponification is part of your sample preparation, ensure it is carried out under conditions that do not degrade the epoxides.

  • Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to maintain sample integrity during a long sequence of analyses.

Q4: What detection method is most suitable for ergosterol epoxides?

A4: Ultraviolet (UV) detection is commonly used for ergosterol and its derivatives.[3][4] The chromophore in the ergosterol structure allows for detection typically in the range of 280-282 nm. If higher sensitivity or selectivity is required, mass spectrometry (MS) can be coupled with HPLC (LC-MS). LC-MS can be particularly useful for confirming the identity of the different epoxide isomers.[6]

Data Presentation

The following tables summarize typical starting parameters for HPLC analysis of ergosterol and its derivatives, which can be adapted for ergosterol epoxides.

Table 1: Recommended HPLC Columns for Sterol Separation

Column TypeStationary PhaseDimensions (L x ID, Particle Size)Typical Application
Reversed-PhaseC18 (ODS)150 x 4.6 mm, 5 µmGeneral purpose separation of ergosterol and its peroxide.[3][4]
Reversed-PhasePhenyl-Hexyl100 x 2.1 mmAlternative selectivity for resolving closely related steroids.[1]
Normal-PhaseSilica-Separation of diastereomeric isomers.[2]

Table 2: Example Mobile Phase Compositions and Flow Rates

Chromatography ModeMobile PhaseComposition (v/v)Flow Rate (mL/min)
Reversed-PhaseMethanol/Acetonitrile85:151.0
Reversed-PhaseAcetonitrile/Methanol70:301.0
Normal-PhaseHexane/IsopropanolVaries1.0

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Ergosterol Derivatives

This protocol is a starting point and should be optimized for the specific ergosterol epoxides being analyzed.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: Prepare a mobile phase of methanol and acetonitrile in an 85:15 (v/v) ratio.[3][4] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 35 °C.[5]

  • Injection Volume: Inject 10-20 µL of the sample.

  • Detection: Monitor the eluent at a wavelength of 282 nm.

  • Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of your standards.

Protocol 2: Sample Preparation from Fungal Material (Adapted)

  • Extraction: Extract a known amount of dried fungal powder with a suitable solvent mixture such as methanol/dichloromethane (75:25, v/v) or chloroform/methanol (20:80, v/v).[3][4] Sonication can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase or a compatible solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in optimizing HPLC parameters.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction of Ergosterol Epoxides Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection UV/MS Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A general workflow for the HPLC analysis of ergosterol epoxides.

Troubleshooting_Poor_Resolution cluster_optimization Optimization Strategies Start Poor or No Baseline Separation Optimize_MP Adjust Mobile Phase (Solvent Ratio, Additives) Start->Optimize_MP Change_Column Change Column (Different Selectivity, e.g., Phenyl-Hexyl) Start->Change_Column Adjust_Flow Decrease Flow Rate Start->Adjust_Flow Adjust_Temp Optimize Column Temperature Start->Adjust_Temp Result Baseline Separation Achieved Optimize_MP->Result Change_Column->Result Adjust_Flow->Result Adjust_Temp->Result

Caption: Troubleshooting logic for improving poor baseline separation.

References

Troubleshooting low recovery of 5,6-Epoxyergosterol during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of 5,6-Epoxyergosterol, a critical intermediate in sterol metabolism and a compound of interest for researchers in mycology and drug development.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound is a frequent challenge. This guide addresses potential causes and provides systematic solutions to improve your extraction yield.

Question: My final extract shows very low or no this compound. What are the likely causes?

Answer: Low recovery can stem from several factors throughout the extraction process, from initial cell lysis to final purification. The primary suspects are chemical degradation of the epoxide ring, incomplete extraction from the fungal matrix, and losses during purification.

Issue 1: Degradation of this compound during Saponification and Extraction

The epoxide group in this compound is highly susceptible to cleavage under acidic conditions, leading to the formation of unwanted byproducts and a significant loss of the target molecule.

Troubleshooting Steps:

  • Maintain Alkaline Conditions: The saponification step, designed to break down cell membranes and lipids, must be performed under strictly alkaline conditions. The use of potassium hydroxide (KOH) in an alcoholic solvent is standard. Ensure the pH of your solution remains high throughout this step.

  • Neutralize Carefully: After saponification, the mixture is typically neutralized before solvent extraction. Perform this neutralization carefully and avoid dropping the pH below 7.0. It is often preferable to proceed to extraction from a slightly alkaline aqueous phase.

  • Avoid Acidic Solvents and Reagents: Ensure that all solvents and reagents used during the extraction and subsequent purification steps are free from acidic contaminants.

Potential Degradation Pathway under Acidic Conditions:

5_6_Epoxyergosterol This compound Protonation Protonation of Epoxide Oxygen 5_6_Epoxyergosterol->Protonation H+ (Acidic Conditions) Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Ring Opening Triol Ergosterol-3β,5α,6β-triol Carbocation->Triol Nucleophilic attack by H2O

Acid-catalyzed degradation of this compound.
Issue 2: Incomplete Extraction from Fungal Material

Inefficient cell lysis or the use of an inappropriate extraction solvent can lead to poor recovery of this compound from the fungal biomass.

Troubleshooting Steps:

  • Optimize Cell Disruption: Ensure that the fungal cell walls are thoroughly disrupted before extraction. This can be achieved by:

    • Grinding the biomass under liquid nitrogen.

    • Sonication.

    • Using lytic enzymes.

  • Select an Appropriate Extraction Solvent: this compound is a lipophilic molecule. Use a non-polar solvent for extraction. Common choices include:

    • n-Hexane

    • Petroleum ether

    • Chloroform

    • Dichloromethane

  • Perform Multiple Extractions: To ensure complete recovery, perform at least three sequential extractions of the aqueous phase with the organic solvent. Pool the organic fractions for subsequent steps.

Issue 3: Loss of this compound during Purification

The purification step, often involving solid-phase extraction (SPE) or chromatography, can be a source of significant sample loss if not optimized.

Troubleshooting Steps:

  • SPE Optimization: If using SPE, ensure the chosen sorbent and solvent system are appropriate for this compound.

    • Sorbent Choice: A normal-phase sorbent like silica or a C18 reversed-phase sorbent can be used.

    • Elution Solvent: The strength of the elution solvent is critical. If your compound of interest is not eluting, a stronger solvent may be needed. Conversely, if it is eluting with the wash solvent, a weaker wash solvent should be used.

  • Monitor Fractions: Collect and analyze all fractions from your purification process (flow-through, wash, and elution) to determine where the loss is occurring.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for an extraction protocol for this compound?

A1: A common method involves the saponification of fungal biomass followed by liquid-liquid extraction. An adapted protocol from ergosterol extraction is a good starting point.[1][2][3]

Experimental Protocol: Extraction of this compound from Fungal Biomass

cluster_0 Sample Preparation cluster_1 Saponification cluster_2 Extraction cluster_3 Purification & Analysis Start Fungal Biomass Lysis Cell Disruption (e.g., Grinding in Liquid N2) Start->Lysis Saponification Add Alcoholic KOH Incubate at 85°C for 2-3 hours Lysis->Saponification Extraction Liquid-Liquid Extraction (with n-Hexane or Petroleum Ether) Saponification->Extraction Aqueous Aqueous Phase Extraction->Aqueous Organic Organic Phase (contains this compound) Extraction->Organic Purification Solid-Phase Extraction (SPE) or Chromatography Organic->Purification Analysis HPLC-UV Analysis Purification->Analysis

General workflow for this compound extraction.

Methodology:

  • Cell Disruption: Freeze-dry the fungal biomass and grind it to a fine powder under liquid nitrogen.

  • Saponification: To the powdered biomass, add a solution of 1 M potassium hydroxide in 90% ethanol. Incubate in a water bath at 85°C for 2 to 3 hours with occasional vortexing.

  • Extraction: After cooling to room temperature, add an equal volume of water and a non-polar organic solvent (e.g., n-hexane or petroleum ether). Vortex thoroughly and centrifuge to separate the phases.

  • Collect Organic Phase: Carefully collect the upper organic layer containing the sterols. Repeat the extraction of the aqueous phase two more times.

  • Washing: Pool the organic fractions and wash with an equal volume of distilled water to remove any remaining soap.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) on a silica or C18 cartridge.

  • Analysis: Dissolve the final extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-UV analysis.

Q2: How can I quantify the amount of this compound in my extract?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of sterols.

HPLC-UV Analysis Parameters (Adapted from Ergosterol and Ergosterol Peroxide Analysis) [1][3]

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 282 nm (for the conjugated diene system in the B ring)
Column Temperature 25°C

Note: The retention time for this compound will need to be determined using a pure standard. The UV absorption maximum is primarily due to the 5,7-diene system in the ergosterol backbone.

Q3: How should I store my samples and extracts to prevent degradation of this compound?

A3: Due to its potential sensitivity to light and acid, proper storage is crucial.

Storage Recommendations:

Sample TypeStorage ConditionRationale
Fungal Biomass -20°C or -80°C, protected from lightPrevents enzymatic and non-enzymatic degradation.
Organic Extracts -20°C in an amber vial under a nitrogen atmosphereMinimizes photo-oxidation and degradation.
Purified this compound -20°C or -80°C as a solid or in a non-acidic solvent, protected from light and airEnsures long-term stability.

Solutions of cholesterol-5β,6β-epoxide in toluene have been shown to be stable for at least 7 days at temperatures ranging from -20°C to 23°C. However, it is best practice to minimize storage time and protect the compound from potential degradation factors.

Q4: What are some common fungal sources of ergosterol and its derivatives?

A4: Ergosterol is the predominant sterol in most fungi. While the concentration of this compound is generally lower than that of ergosterol, it can be found in various fungal species. The exact concentration can vary depending on the species, growth conditions, and age of the culture. Common sources of ergosterol that may also contain its epoxide derivative include species of Aspergillus, Penicillium, Saccharomyces, and various mushrooms.[3][4]

References

Minimizing isomer formation during 5,6-Epoxyergosterol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Epoxyergosterol. Our focus is on minimizing the formation of the undesired 5,6-β-epoxide isomer and ensuring the successful synthesis and purification of the target 5,6-α-epoxyergosterol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Epoxides 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Sub-optimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (ergosterol) is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. 2. Use a mild work-up procedure. A common method involves quenching the reaction with a reducing agent like sodium thiosulfate, followed by extraction with a suitable organic solvent. Avoid strong acids or bases which can promote epoxide ring-opening. 3. The epoxidation of ergosterol is typically carried out at low temperatures (0-5 °C) to improve stability and selectivity. Ensure proper temperature control throughout the reaction.
High Proportion of 5,6-β-Epoxyergosterol Isomer 1. Steric hindrance around the α-face of the ergosterol molecule. 2. Choice of oxidizing agent. 3. Reaction solvent polarity.1. While the 3β-hydroxyl group of ergosterol directs the epoxidation to the α-face, steric hindrance can still allow for some β-face attack. Ensure the ergosterol starting material is of high purity. 2. Meta-chloroperoxybenzoic acid (m-CPBA) is known to favor the formation of the α-epoxide in the epoxidation of cholesterol, a structurally similar sterol.[1] Using m-CPBA is recommended for maximizing the α-isomer yield. 3. Non-polar solvents like dichloromethane or chloroform are generally preferred for this reaction as they can enhance the directing effect of the hydroxyl group through intramolecular hydrogen bonding with the peroxy acid.
Difficulty in Separating α and β Isomers 1. Similar polarities of the two diastereomers. 2. Inadequate chromatographic conditions.1. The α and β isomers of this compound are diastereomers and can be separated by chromatography. However, their similar structures can make baseline separation challenging. 2. High-Performance Liquid Chromatography (HPLC) is the recommended method for both analytical and preparative separation. A normal-phase column (e.g., silica or diol) with a non-polar mobile phase (e.g., hexane/isopropanol or hexane/ethyl acetate mixtures) is often effective for separating sterol diastereomers. Method optimization, including adjusting the solvent ratio and flow rate, may be necessary.
Presence of Side Products (e.g., Ergosterol Peroxide) 1. Reaction with molecular oxygen (auto-oxidation). 2. Use of inappropriate oxidizing agents or conditions.1. The conjugated diene system in ergosterol is susceptible to oxidation by atmospheric oxygen, especially in the presence of light, which can lead to the formation of ergosterol peroxide. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Ensure the purity of the oxidizing agent. For epoxidation, use a specific peroxy acid like m-CPBA. Avoid conditions that favor radical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is controlling the stereoselectivity of the epoxidation reaction to preferentially form the desired 5,6-α-epoxyergosterol isomer over the 5,6-β-epoxyergosterol isomer. The subsequent separation of these two diastereomers can also be difficult due to their similar physical properties.

Q2: Which oxidizing agent is recommended for maximizing the yield of the α-isomer?

Meta-chloroperoxybenzoic acid (m-CPBA) is the most commonly recommended oxidizing agent for the stereoselective epoxidation of sterols like ergosterol. The 3β-hydroxyl group of ergosterol can form a hydrogen bond with m-CPBA, directing the delivery of the oxygen atom to the α-face of the double bond, thus favoring the formation of the 5,6-α-epoxide.

Q3: What reaction conditions are crucial for minimizing isomer formation?

Several factors influence the stereoselectivity of the epoxidation:

  • Temperature: Low temperatures, typically between 0 °C and 5 °C, are recommended to enhance selectivity and minimize side reactions.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or chloroform is preferred. These solvents facilitate the intramolecular hydrogen bonding that directs the epoxidation to the α-face.

  • Inert Atmosphere: To prevent the formation of ergosterol peroxide as a byproduct, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q4: How can I effectively separate the α and β isomers of this compound?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating the α and β diastereomers. A normal-phase HPLC setup is generally preferred.

Parameter Recommendation
Column Silica gel or Diol-bonded silica
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate). The exact ratio will need to be optimized.
Detection UV detection at a wavelength where the epoxides absorb (typically in the low UV range, e.g., 210 nm).

Q5: How can I confirm the identity and purity of the synthesized 5,6-α-Epoxyergosterol?

The identity and purity of the final product should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can be used to distinguish between the α and β isomers based on the chemical shifts and coupling constants of the protons and carbons around the epoxide ring. For comparison, the spectroscopic data for the analogous cholesterol-5α,6α-epoxide can be a useful reference.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the isolated isomer and to quantify the ratio of α to β isomers in the crude reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 5,6-α-Epoxyergosterol using m-CPBA

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask, dissolve ergosterol (1 equivalent) in anhydrous dichloromethane (sufficient to fully dissolve the starting material) under an inert atmosphere (nitrogen or argon). Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled ergosterol solution over a period of 30-60 minutes with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexane and ethyl acetate. The disappearance of the ergosterol spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product, a mixture of α and β isomers, can then be purified by column chromatography on silica gel or by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Ergosterol Ergosterol in Dichloromethane Reaction Reaction at 0-5°C (Inert Atmosphere) Ergosterol->Reaction mCPBA m-CPBA Solution mCPBA->Reaction Quenching Quench with Na2S2O3 Reaction->Quenching Crude Reaction Mixture Extraction Extraction & Washing Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Crude Crude Product (α/β Isomer Mixture) Drying->Crude Concentrated Crude HPLC HPLC Separation (Normal Phase) Crude->HPLC Alpha_Isomer 5,6-α-Epoxyergosterol HPLC->Alpha_Isomer Beta_Isomer 5,6-β-Epoxyergosterol (Byproduct) HPLC->Beta_Isomer Analysis Spectroscopic Analysis (NMR, MS) Alpha_Isomer->Analysis

Caption: Workflow for the synthesis and purification of 5,6-α-Epoxyergosterol.

Troubleshooting_Logic Start High β-Isomer Content? CheckTemp Is Reaction Temp ≤ 5°C? Start->CheckTemp Yes Optimize Optimize Reaction Conditions Start->Optimize No CheckSolvent Is Solvent Non-Polar? CheckTemp->CheckSolvent Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckReagent Using m-CPBA? CheckSolvent->CheckReagent Yes ChangeSolvent Switch to Dichloromethane CheckSolvent->ChangeSolvent No Purify Proceed to HPLC Purification CheckReagent->Purify Yes Use_mCPBA Use m-CPBA as Oxidizing Agent CheckReagent->Use_mCPBA No LowerTemp->Optimize ChangeSolvent->Optimize Use_mCPBA->Optimize

Caption: Troubleshooting logic for addressing high β-isomer formation.

References

Addressing matrix effects in LC-MS/MS analysis of 5,6-Epoxyergosterol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 5,6-Epoxyergosterol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on addressing matrix effects.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

  • Question: My LC-MS/MS instrument is showing a very low signal for this compound, even with a standard solution. What are the possible causes and solutions?

  • Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings.

    • Suboptimal Ionization: this compound, like other sterols, can have poor ionization efficiency.

      • Troubleshooting:

        • Mobile Phase Additives: Experiment with different mobile phase additives to enhance protonation. Ammonium acetate or formic acid are commonly used for sterol analysis in positive ion mode.

        • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar compounds like sterols than Electrospray Ionization (ESI). If using ESI, consider derivatization to improve ionization.

    • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

      • Troubleshooting:

        • Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently solubilize this compound. A common approach is a two-step extraction, first with a polar solvent like methanol to disrupt cell membranes, followed by a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE) to extract the lipids.

        • Saponification: For esterified this compound, a saponification step with methanolic potassium hydroxide (KOH) is necessary to hydrolyze the esters and release the free sterol.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

  • Question: I am observing high variability (%RSD > 15%) between my replicate injections of this compound. What is causing this and how can I improve reproducibility?

  • Answer: High variability is often a direct consequence of inconsistent matrix effects.

    • Inconsistent Sample Cleanup: The primary cause is often inconsistent removal of interfering matrix components.

      • Troubleshooting:

        • Optimize SPE: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up sterol samples. Ensure the SPE cartridge type, conditioning, loading, washing, and elution steps are optimized and consistently performed.

        • Phospholipid Removal: Phospholipids are a major source of ion suppression in lipid analysis. Consider using specialized phospholipid removal plates or cartridges.

    • Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and instrument response cannot be adequately compensated for.

      • Troubleshooting:

        • Stable Isotope-Labeled Internal Standard: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. While not readily commercially available, custom synthesis may be an option.

        • Structural Analog: If a SIL standard is unavailable, use a close structural analog that is not present in the sample. 7-dehydrocholesterol has been used as an internal standard for ergosterol analysis. However, it is crucial to validate its performance in compensating for matrix effects on this compound.

Issue 3: Peak Tailing or Splitting in the Chromatogram

  • Question: The chromatographic peak for this compound is showing significant tailing or splitting. What could be the issue?

  • Answer: Poor peak shape can be caused by chromatographic issues or problems with the sample injection.

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.

      • Troubleshooting:

        • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

        • Column Washing: Implement a robust column washing procedure after each analytical run to remove any residual contaminants.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Troubleshooting:

        • Solvent Composition: Whenever possible, dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of matrix effects in the analysis of this compound?

A1: The primary sources of matrix effects in the analysis of this compound are co-eluting lipids, particularly phospholipids, from the biological matrix. These compounds can suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results. Other matrix components like salts and proteins can also contribute to matrix effects if not adequately removed during sample preparation.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects in sterol analysis.[1] It provides a more thorough cleanup compared to Liquid-Liquid Extraction (LLE) by effectively removing phospholipids and other interfering substances. Specialized phospholipid removal products can further enhance the cleanup.

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

Q4: What are the recommended LC column and mobile phase conditions for the separation of this compound?

A4: A C18 reversed-phase column is commonly used for the separation of sterols. A gradient elution with a mobile phase consisting of methanol or acetonitrile and water with a small amount of an additive like ammonium acetate or formic acid is typically employed. The separation of 5,6-α-epoxycholesterol and 5,6-β-epoxycholesterol has been achieved on a monolithic column.[2]

Q5: How can I confirm the presence of ion suppression in my analysis?

A5: A post-column infusion experiment is a standard method to identify regions of ion suppression. In this experiment, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip in the constant signal of the infused standard indicates a region of ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sterol Analysis

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 85 - 1105 - 20High recovery, effective removal of interferences, can be automated.Can be more time-consuming and costly than LLE.
Liquid-Liquid Extraction (LLE) 70 - 9515 - 40Simple, inexpensive.Less efficient at removing phospholipids, can be labor-intensive and difficult to automate.
Protein Precipitation (PPT) >9030 - 60Fast and simple.Ineffective at removing phospholipids and other small molecule interferences.

Note: The data presented are representative values for sterol analysis from various studies and may not be specific to this compound.[3][4] It is crucial to validate the chosen method for the specific analyte and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of this compound from Plasma

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of internal standard.

  • Protein Precipitation: Add 800 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water:methanol (90:10, v/v) to remove polar interferences.

  • Elution: Elute the this compound and other sterols with 3 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample is Add Internal Standard start->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

ergosterol_biosynthesis cluster_inhibition Antifungal Drug Targets acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol lanosterol->ergosta_tetraenol ...multiple steps... ergosterol Ergosterol ergosta_tetraenol->ergosterol ERG5 epoxyergosterol This compound ergosterol->epoxyergosterol Oxidative Stress / ERG3? azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibit ERG11 allylamines Allylamines (e.g., Terbinafine) allylamines->squalene Inhibit ERG1

Caption: Simplified ergosterol biosynthesis pathway in Candida albicans and targets of antifungal drugs.[3][5]

References

Best practices for long-term storage and handling of 5,6-Epoxyergosterol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of 5,6-Epoxyergosterol, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.

Q2: What is the typical shelf-life of this compound?

A2: While specific long-term stability data for this compound is not extensively published, when stored correctly at -20°C and protected from light and air, it is expected to be stable for at least one year. For sensitive applications, it is advisable to re-qualify the material if it has been stored for an extended period.

Q3: Is this compound sensitive to light and air?

A3: Yes, like many sterol derivatives, this compound is susceptible to degradation upon exposure to light and atmospheric oxygen. Photo-oxidation can lead to the formation of various degradation products, altering the purity and activity of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound likely involve oxidation and hydrolysis of the epoxide ring. Exposure to acidic conditions can catalyze the opening of the epoxide ring to form diols. Oxidation can lead to the formation of further oxygenated sterol species.

Long-Term Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation and oxidation rates.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sterol backbone and epoxide ring.
Light Amber vial or protected from lightPrevents photo-degradation.
Container Tightly sealed glass vialPrevents moisture absorption and contamination.
Form Solid (lyophilized powder)More stable than solutions for long-term storage.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected biological activity in cell-based assays.

  • Question: Why am I observing variable or no activity with my this compound in my cell-based experiments?

  • Answer: This could be due to several factors:

    • Degradation: The compound may have degraded due to improper storage or handling. Ensure it has been stored at -20°C, protected from light, and under an inert atmosphere. Prepare fresh stock solutions for each experiment.

    • Solubility: this compound is a lipophilic molecule with low aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before preparing the final dilutions in your aqueous cell culture medium. Precipitates in the final medium can lead to inconsistent concentrations.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their responsiveness to stimuli. It is recommended to use cells within a consistent and low passage number range.[1]

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to variability. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data points.

Issue 2: Difficulty in obtaining a clear solution when preparing stock solutions.

  • Question: My this compound is not dissolving properly in my chosen solvent. What should I do?

  • Answer:

    • Solvent Choice: Confirm that you are using an appropriate organic solvent. DMSO and ethanol are commonly used for sterols.

    • Sonication: Gentle sonication in a water bath can aid in dissolving the compound.

    • Warming: Gentle warming (to no more than 37°C) can also help, but be cautious as excessive heat can degrade the compound.

    • Purity: If the compound has degraded or contains impurities, this can affect its solubility. Consider checking the purity of your material.

Issue 3: Observing multiple peaks during HPLC analysis of a supposedly pure sample.

  • Question: My HPLC chromatogram shows multiple peaks for my this compound standard. Is my sample contaminated?

  • Answer: This could indicate a few possibilities:

    • Degradation: The additional peaks may be degradation products. This is more likely if the sample was not stored properly or if the stock solution is old.

    • Isomers: Your sample may contain stereoisomers of this compound which could potentially be separated under certain HPLC conditions.

    • Contamination: The sample could be contaminated with other sterols or impurities from the synthesis.

    • Methodology: The HPLC method itself might be causing on-column degradation if the mobile phase is too acidic or if the column temperature is too high.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ethanol or isopropanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 50-100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective for sterol separation. A starting point could be 85% acetonitrile, increasing to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its peaks should not overlap with the analyte peaks.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved, characteristic peak of this compound and a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Signaling Pathway and Experimental Workflows

Potential Signaling Pathway: Liver X Receptor (LXR) Modulation

Based on the activity of the closely related molecule, 5,6-epoxycholesterol, a likely signaling pathway for this compound involves the Liver X Receptors (LXRs). LXRs are nuclear receptors that play a key role in the regulation of cholesterol and lipid metabolism.[2]

LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_Epoxyergosterol This compound LXR LXR 5_6_Epoxyergosterol->LXR Binds and activates/modulates LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Regulates

Caption: Putative signaling pathway of this compound via Liver X Receptor (LXR) modulation.

Experimental Workflow for Investigating LXR Activation

The following workflow outlines the steps to investigate the interaction of this compound with the LXR signaling pathway.

LXR_Workflow Start Start: Hypothesize LXR Modulation Cell_Culture Culture cells expressing LXR (e.g., HepG2, macrophages) Start->Cell_Culture Treatment Treat cells with this compound and positive/negative controls Cell_Culture->Treatment RNA_Extraction Extract total RNA Treatment->RNA_Extraction Protein_Analysis Perform Western Blot for LXR target proteins Treatment->Protein_Analysis qPCR Perform qRT-PCR for LXR target genes (e.g., ABCA1, SREBP-1c) RNA_Extraction->qPCR Data_Analysis Analyze gene and protein expression changes qPCR->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion: Determine if this compound modulates LXR signaling Data_Analysis->Conclusion

Caption: Experimental workflow to assess this compound's effect on LXR signaling.

Troubleshooting Logic for Inconsistent Experimental Results

This diagram provides a logical flow for troubleshooting inconsistent results in cell-based assays with this compound.

Troubleshooting_Logic Start Inconsistent Results Check_Compound Check Compound Integrity? Start->Check_Compound Check_Assay Check Assay Parameters? Check_Compound->Check_Assay No Purity_Analysis Perform HPLC or qNMR on this compound Check_Compound->Purity_Analysis Yes Check_Cells Check Cell Health? Check_Assay->Check_Cells No Review_Protocol Review assay protocol (incubation times, reagent conc.) Check_Assay->Review_Protocol Yes Check_Passage Check cell passage number and viability Check_Cells->Check_Passage Yes Resolved Problem Resolved Check_Cells->Resolved No New_Stock Prepare fresh stock solution from new aliquot Purity_Analysis->New_Stock New_Stock->Check_Assay Optimize_Solubility Optimize solubilization (e.g., sonication) Validate_Controls Validate positive and negative controls Review_Protocol->Validate_Controls Validate_Controls->Check_Cells Test_Mycoplasma Test for mycoplasma contamination Check_Passage->Test_Mycoplasma Test_Mycoplasma->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Preventing the degradation of 5,6-Epoxyergosterol during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,6-Epoxyergosterol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors leading to the degradation of this compound are exposure to heat, light (photooxidation), and harsh pH conditions (both acidic and basic). The epoxide ring is particularly susceptible to opening under acidic conditions, which can lead to the formation of triol degradation products.[1] High temperatures can also accelerate degradation, and exposure to UV or even ambient light can induce photooxidation.[2][3]

Q2: What are the common degradation products of this compound?

A2: The main degradation products of this compound and similar sterol epoxides include triols, formed by the opening of the epoxide ring, as well as 7-keto and 7-hydroxy derivatives resulting from oxidation.[1][4]

Q3: How can I minimize the degradation of this compound during sample extraction?

A3: To minimize degradation during extraction, it is crucial to work under subdued light and at low temperatures. Whenever possible, perform extractions on ice and use amber glassware or wrap containers in aluminum foil to protect the sample from light.[5] The choice of solvent and extraction method is also important. A gentle extraction method is preferable to aggressive techniques that might introduce heat.

Q4: Are there any recommended storage conditions for samples containing this compound?

A4: Yes, proper storage is critical. Samples should be stored at low temperatures, ideally at -80°C for long-term storage, to slow down potential degradation reactions. They should also be protected from light by using amber vials or by wrapping the storage containers. It is also advisable to blanket the sample with an inert gas like argon or nitrogen to prevent oxidation.

Q5: Can antioxidants be used to protect this compound?

A5: Yes, the use of antioxidants is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to solvents during extraction and sample preparation to prevent oxidative degradation by scavenging free radicals.[6][7][8] Other antioxidants may also be effective, but their compatibility with the analytical method should be verified.

Troubleshooting Guides

Issue 1: Low recovery of this compound in the final analysis.
Possible Cause Troubleshooting Step
Degradation during saponification Use a cold saponification method instead of heating. Harsh alkaline conditions can lead to the degradation of sterol oxides.[1][4]
Photooxidation Work under yellow light or in a dark room. Use amber glass vials or wrap all glassware in aluminum foil to protect the sample from light exposure.[2][5]
Thermal degradation Keep samples on ice throughout the preparation process. Use a refrigerated centrifuge if centrifugation is required. Avoid any heating steps if possible.[4]
Acid-catalyzed degradation Ensure all solvents and reagents are neutral or slightly basic. If the sample matrix is acidic, consider a neutralization step before extraction.
Oxidation Add an antioxidant like BHT to your extraction and storage solvents.[6][7][8] Purge sample vials with an inert gas (e.g., argon or nitrogen) before sealing.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products The unexpected peaks may correspond to degradation products such as triols or keto-derivatives.[1] Review your sample preparation procedure for potential causes of degradation (heat, light, pH) and implement the corrective actions from Issue 1.
Artifacts from derivatization (for GC analysis) Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as moisture can lead to side reactions.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run a blank sample (all reagents without the sample) to identify any contaminant peaks.

Data Presentation

Table 1: Factors Affecting Sterol Degradation and Recommended Prevention Strategies

FactorEffect on this compoundRecommended Prevention Strategy
Temperature Increased degradation rate at higher temperatures (>150°C shows significant degradation).[4]Perform all sample preparation steps at low temperatures (e.g., on ice). Store samples at -20°C (short-term) or -80°C (long-term).
Light Photooxidation can occur, leading to the formation of various oxidation products. The degradation often follows first-order kinetics.[2]Work in a light-protected environment (amber glassware, aluminum foil).[5]
pH Acidic conditions can cause the opening of the epoxide ring. Harsh basic conditions during saponification can also lead to degradation.[1]Maintain a neutral or slightly basic pH during extraction and storage. Use cold saponification methods.[1][4]
Oxygen Can lead to oxidative degradation.Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT to solvents.[6][7][8]

Experimental Protocols

Protocol 1: Cold Saponification for the Extraction of this compound

This protocol is designed to minimize the degradation of this compound by avoiding heat.[1][4]

Materials:

  • Sample containing this compound

  • Ethanol (95%, deoxygenated)

  • Potassium hydroxide (KOH) solution (2 M in deoxygenated water)

  • Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Deionized water (deoxygenated)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

  • Amber glass vials

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To your sample, add a solution of 1% (w/v) BHT in ethanol.

  • Add the ethanolic KOH solution to the sample. The final concentration of KOH should be approximately 1 M.

  • Blanket the headspace of the reaction vessel with nitrogen or argon.

  • Stir the mixture at room temperature in the dark for 12-18 hours.

  • After saponification, add an equal volume of deionized water to the mixture.

  • Extract the unsaponifiable fraction three times with an equal volume of hexane.

  • Combine the hexane extracts and wash them with deionized water until the pH is neutral.

  • Wash the hexane extract with a saturated sodium chloride solution.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

  • Reconstitute the residue in an appropriate solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization (on ice, in dark) Sample->Homogenization Saponification Cold Saponification (with BHT, under N2) Homogenization->Saponification Degradation3 Acid/Base Homogenization->Degradation3 Extraction Liquid-Liquid Extraction (Hexane, in dark) Saponification->Extraction Degradation1 Heat Saponification->Degradation1 Drying Drying (Anhydrous Na2SO4) Extraction->Drying Degradation2 Light Extraction->Degradation2 Evaporation Solvent Evaporation (<30°C, under N2) Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation with critical control points to prevent degradation.

degradation_pathway cluster_main cluster_degradation Degradation Products Epoxy This compound Triol Ergosterol-triol Epoxy->Triol Acid/Base Hydrolysis Keto 7-Ketoergosterol Epoxy->Keto Oxidation Hydroxy 7-Hydroxyergosterol Epoxy->Hydroxy Oxidation Heat Heat Heat->Keto Light Light Light->Keto Light->Hydroxy Oxygen Oxygen Oxygen->Keto Oxygen->Hydroxy

References

Technical Support Center: Optimization of Cell-Based Assays for Consistent 5,6-Epoxyergosterol Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in cell-based assays involving 5,6-Epoxyergosterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in cell-based assays?

A1: this compound is an oxidized derivative of ergosterol, a major sterol in fungi and some protozoa. It is analogous to 5,6-epoxycholesterol in mammals. It is studied for its potential anti-cancer properties, including its ability to induce programmed cell death (apoptosis) and oxidative stress in cancer cells.[1]

Q2: Which analytical methods are most suitable for quantifying this compound in cell lysates?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific oxysterols like this compound from complex biological matrices.[2][3][4] While less specific, ELISA-based methods can be used for higher throughput screening if a specific antibody is available.

Q3: Can I use fluorescent microscopy to visualize this compound in cells?

A3: Yes, but with limitations. Filipin, a fluorescent polyene antibiotic, is commonly used to stain sterols within cells. However, it is not specific for this compound and will bind to other sterols as well. It is useful for observing general changes in sterol distribution. Be aware that filipin is light-sensitive and can photobleach rapidly.[5]

Q4: How does cell confluence affect this compound assay results?

A4: Cell density and confluence can significantly impact cellular sterol metabolism. It is crucial to establish and maintain a consistent cell seeding density and experimental window where the growth rate is relatively constant to ensure reproducible results.[6] Overconfluent or sparse cultures can exhibit altered metabolic rates, which will affect the outcome of your assay.

Q5: What is the "edge effect" and how can I minimize it in my 96-well plate assays?

A5: The edge effect refers to the phenomenon where wells on the perimeter of a microplate show different results from the interior wells, often due to increased evaporation and temperature gradients. To minimize this, you can fill the outer wells with sterile water or media to act as a humidity barrier and avoid using them for experimental samples.[7][8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully and pre-wet the tips.[7] It's also advisable to let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[7]

    • Pipetting Errors: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pipette slowly and consistently.[7]

    • Edge Effects: Implement strategies to minimize edge effects as described in the FAQ section.[7][8]

    • Cell Clumping: Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary.[7][9]

Issue 2: Weak or No Signal in Detection Assays (ELISA, Fluorescence)
  • Symptoms: Low signal-to-noise ratio, results below the limit of detection.

  • Possible Causes & Solutions:

    • Suboptimal Reagent Concentration: Titrate key reagents like antibodies or detection substrates to determine their optimal concentrations.[7]

    • Incorrect Incubation Times: Optimize incubation times for cell treatment and reagent additions.

    • Degraded Reagents: Check the expiration dates of all reagents and store them properly.

    • Low Cell Number or Viability: Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[7]

    • For Fluorescence Microscopy: The fluorescent probe may have photobleached. Minimize exposure to light. Also, ensure the microscope's filter sets are appropriate for the fluorophore's excitation and emission spectra.

Issue 3: High Background Signal
  • Symptoms: High signal in negative control wells, reduced dynamic range.

  • Possible Causes & Solutions:

    • Overly High Cell Seeding Density: Reduce the number of cells seeded per well.[7]

    • Non-specific Antibody Binding (ELISA): Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[7]

    • Autofluorescence (Fluorescence Microscopy): Some cell types or media components can autofluoresce. Include an unstained control to assess autofluorescence and consider using a different fluorescent probe with a longer wavelength.

    • Insufficient Washing: Increase the number and duration of wash steps to remove unbound reagents.

Quantitative Data Tables

Table 1: Recommended Cell Seeding Densities for Sterol-Related Assays

Cell LineAssay TypeSeeding Density (cells/well in 96-well plate)Seeding Density (cells/well in 24-well plate)Seeding Density (cells/well in 6-well plate)Reference
HepG2LDL Cholesterol Uptake-5,000-[9]
HK2LDL Cholesterol Uptake-10,000-[9]
HCAECLDL Cholesterol Uptake-10,000-[9]
MCF 10ACytotoxicity500 - 1,500--
PANC-1Apoptosis--1.5 x 10^5[10]
JJN3Viability/Apoptosis-2 x 10^5-[1]
U266Viability/Apoptosis-2 x 10^5-[1]
GeneralCell Viability (XTT)1,500 - 100,000--

Table 2: Example Reagent Concentrations for Cell-Based Assays

ReagentAssay TypeCell LineConcentrationIncubation TimeReference
5,6 α-EC / 5,6 β-ECViability (MTT)JJN3, U26620 - 80 µg/mL24 - 72 h[1]
5,6 α-EC / 5,6 β-ECApoptosis (Annexin V)JJN3, U26620 - 80 µg/mL48 h[1]
5,6 α-EC / 5,6 β-ECROS Detection (DHE)JJN3, U26620 - 80 µg/mL24 h[1]
Eugenol (Apoptosis Inducer)Apoptosis (Annexin V)PANC-1400 µM24 h[10]
TRAIL (Apoptosis Inducer)Apoptosis (Annexin V)PANC-1100 ng/mL24 h[10]
Filipin IIICholesterol StainingGeneral0.05 mg/mL30 - 60 min[5]

Table 3: Recommended Antibody Dilutions for ELISA

Antibody TypeRecommended Starting Dilution RangeReference
Capture Antibody1 - 10 µg/mL
HRP-conjugated Secondary Antibody1:10,000 - 1:100,000[11]
General Detection Antibody1:5,000[12]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a general guideline for the extraction and analysis of oxysterols from cultured cells and should be optimized for your specific cell type and instrumentation.

Materials:

  • PBS (Phosphate-Buffered Saline)

  • Chloroform/Methanol (1:1, v/v)

  • Internal Standard (e.g., a deuterated version of a similar sterol)

  • Toluene

  • Hexane

  • 30% Isopropanol in Hexane

  • 5% H2O in Methanol

  • Silica Solid Phase Extraction (SPE) columns (100 mg)

Procedure:

  • Cell Harvesting: Harvest cells (typically 5 x 10^6 to 1 x 10^7) into a glass tube with 3 mL of PBS.[13]

  • Lipid Extraction:

    • Add 6.6 mL of Chloroform/Methanol (1:1, v/v).[13]

    • Add a known amount of internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase into a new glass vial.[13]

    • Dry the organic phase under a stream of nitrogen.[13]

  • Solid Phase Extraction (SPE) Cleanup:

    • Dissolve the dried lipids in 1 mL of toluene.[13]

    • Condition a 100 mg silica SPE column with 2 mL of hexane.[13]

    • Apply the lipid sample to the column.

    • Wash the column with 1 mL of hexane.[13]

    • Elute the sterols with 8 mL of 30% isopropanol in hexane.[13]

    • Dry the eluate under a stream of nitrogen.[13]

  • Sample Preparation for LC-MS/MS:

    • Dissolve the dried sterols in a suitable volume (e.g., 400 µL) of 5% H2O in methanol.[13]

    • Transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a gradient elution with mobile phases appropriate for sterol separation (e.g., methanol/water with ammonium acetate).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with transitions optimized for this compound and the internal standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.

Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with this compound.

Materials:

  • Cells of interest (e.g., JJN3, U266)

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20-80 µg/mL) for 48 hours. Include a vehicle-treated control.[1]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Visualizations

5_6_Epoxyergosterol_Signaling_Pathway node_56EC This compound node_ROS Increased ROS Production node_56EC->node_ROS induces node_LXR LXRβ Activation node_56EC->node_LXR node_GR Glucocorticoid Receptor Modulation node_56EC->node_GR node_Apoptosis Apoptosis node_ROS->node_Apoptosis triggers node_Autophagy Autophagy node_ROS->node_Autophagy triggers node_CellDeath Cell Death node_Apoptosis->node_CellDeath node_Autophagy->node_CellDeath node_GeneExp Altered Gene Expression node_LXR->node_GeneExp node_GR->node_GeneExp node_Prolif Decreased Cell Proliferation node_GeneExp->node_Prolif

Caption: Signaling pathways activated by this compound.

Experimental_Workflow start Start: Optimize Seeding Density seed_cells Seed Cells in Microplate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate assay_prep Prepare for Specific Assay (e.g., Lysis, Staining) incubate->assay_prep data_acq Data Acquisition (LC-MS, Flow Cytometry, Plate Reader) assay_prep->data_acq analysis Data Analysis & Interpretation data_acq->analysis end End: Consistent Results analysis->end Troubleshooting_Guide start Inconsistent Results? high_variability High Variability? start->high_variability Yes low_signal Low Signal? start->low_signal No check_seeding Check Seeding Density & Pipetting Technique high_variability->check_seeding Yes high_bg High Background? low_signal->high_bg No check_reagents Titrate Reagents & Check Expiration Dates low_signal->check_reagents Yes check_blocking Optimize Blocking & Antibody Concentrations high_bg->check_blocking Yes minimize_edge Minimize Edge Effect check_seeding->minimize_edge optimize_incubation Optimize Incubation Times check_reagents->optimize_incubation increase_washes Increase Wash Steps check_blocking->increase_washes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5,6-Epoxyergosterol and Ergosterol Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 19, 2025 – In the dynamic field of drug discovery and development, a comprehensive understanding of the biological activities of related natural compounds is paramount. This guide provides a detailed comparison of two ergosterol derivatives, 5,6-Epoxyergosterol and ergosterol peroxide, with a focus on their cytotoxic and anti-inflammatory properties. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Ergosterol peroxide, chemically known as 5α,8α-epidioxyergosta-6,22-dien-3β-ol, is a well-studied natural product found in various fungi and marine organisms. In contrast, this compound represents a class of derivatives with an epoxide ring at the 5 and 6 positions of the ergostane skeleton. For the purpose of this comparison, we will focus on a representative compound, 7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol, for which experimental data is available.

Comparative Data on Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of ergosterol peroxide and a representative this compound derivative.

Table 1: Cytotoxic Activity
CompoundCell LineAssay TypeIC50 ValueReference
Ergosterol Peroxide A549 (Human Lung Adenocarcinoma)Colony Formation Inhibition~5 µM[1]
7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol A549 (Human Lung Adenocarcinoma)Cytotoxicity Assay28.7 µM[2]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity
CompoundModelKey FindingsMechanism of ActionReference
Ergosterol Peroxide LPS- and UVA-induced human keratinocytes (HaCaT)Reduced intracellular ROS levels; Inhibited IL-8 and IL-1β secretion; Promoted AQP3 and FLG expression.Inhibition of PI3K/Akt signaling pathway.[3]
Ergosterol Peroxide LPS-stimulated RAW264.7 macrophagesSuppressed TNF-α secretion and IL-1α/β expression.Inhibition of NF-κB and C/EBPβ transcriptional activity and phosphorylation of MAPKs.[4]
Ergosterol Peroxide Croton oil-induced ear edema in miceSignificant inhibition of ear edema and neutrophil recruitment.Inhibition of both COX and LOX pathways.[5][6]
7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol -Data on anti-inflammatory activity is not readily available in the reviewed literature.-

Experimental Protocols

Cytotoxicity Assay for 7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol

The cytotoxic activity of 7α-Methoxy-5α,6α-epoxyergosta-8(14),22-dien-3β-ol against the A549 human lung adenocarcinoma cell line was determined using a standard in vitro assay. The specific methodology was not detailed in the available source, but such assays typically involve the following steps:

  • Cell Culture: A549 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound.

  • Incubation: The treated cells are incubated for a specified period, often 24, 48, or 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Colony Formation Inhibition Assay for Ergosterol Peroxide

The ability of ergosterol peroxide to inhibit the long-term proliferation of A549 cells was assessed by a colony formation assay[1].

  • Cell Seeding: A low density of A549 cells is seeded in 6-well plates.

  • Compound Treatment: The cells are treated with different concentrations of ergosterol peroxide.

  • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for the formation of colonies.

  • Colony Staining: The colonies are fixed with methanol and stained with a solution like crystal violet.

  • Quantification: The number of colonies is counted, and the percentage of colony formation inhibition is calculated relative to the untreated control. The IC50 value is then determined.

Anti-inflammatory Activity Assays for Ergosterol Peroxide

The anti-inflammatory effects of ergosterol peroxide were evaluated in both in vitro and in vivo models.

In Vitro Model (LPS- and UVA-induced HaCaT cells) [3]:

  • Cell Culture and Treatment: Human keratinocyte (HaCaT) cells are cultured and then exposed to lipopolysaccharide (LPS) or UVA radiation to induce an inflammatory response. Subsequently, the cells are treated with ergosterol peroxide.

  • Measurement of Inflammatory Markers: The levels of reactive oxygen species (ROS) are measured using fluorescent probes. The secretion of pro-inflammatory cytokines such as IL-8 and IL-1β is quantified using ELISA. The expression of skin barrier-related proteins like Aquaporin-3 (AQP3) and Filaggrin (FLG) is assessed by methods like Western blotting or qPCR.

  • Signaling Pathway Analysis: The expression of genes involved in inflammatory signaling pathways, such as PI3K and Akt, is analyzed by qPCR.

In Vivo Model (Croton oil-induced ear edema) [5][6]:

  • Induction of Inflammation: A solution of croton oil in a suitable solvent is topically applied to the ears of mice to induce inflammation and edema.

  • Compound Administration: Ergosterol peroxide is administered either topically or systemically to the mice.

  • Edema Measurement: The thickness and weight of the ear punches are measured to quantify the extent of edema.

  • Myeloperoxidase (MPO) Assay: The activity of MPO, an enzyme indicative of neutrophil infiltration, is measured in the ear tissue to assess the extent of immune cell recruitment.

Visualizing the Mechanisms of Action

To better understand the signaling pathways involved in the biological activities of these compounds, the following diagrams have been generated.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, JNK, ERK) MyD88->MAPKs NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPKs->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Ergosterol_Peroxide Ergosterol Peroxide Ergosterol_Peroxide->MAPKs Inhibits phosphorylation Ergosterol_Peroxide->NFkB Inhibits activation

Anti-inflammatory signaling pathway of Ergosterol Peroxide.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Start Seed A549 cells Incubate1 Incubate for 24h Start->Incubate1 Treat Add varying concentrations of This compound or Ergosterol Peroxide Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT MTT Assay Incubate2->MTT Colony Colony Formation Assay Incubate2->Colony Result Calculate IC50 MTT->Result Colony->Result

References

Validating a Bioassay for Neuroprotection: A Comparative Analysis of Ergosterol and Other Phytosterols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of bioassays used to measure the neuroprotective effects of sterol compounds, with a focus on ergosterol, the precursor to 5,6-Epoxyergosterol. Due to a lack of specific studies on this compound, this guide will focus on the well-documented neuroprotective activities of ergosterol and compare its performance with other relevant phytosterols.

Introduction to Neuroprotective Bioassays

The validation of a bioassay for measuring neuroprotective effects is a critical step in the discovery and development of new therapeutic agents for neurodegenerative diseases. A robust and reliable bioassay should be able to quantify a compound's ability to protect neuronal cells from various insults, such as oxidative stress and inflammation, which are key pathological features of these diseases. This guide outlines the experimental validation of a bioassay for ergosterol and compares its neuroprotective profile with other phytosterols, providing valuable insights for researchers in the field.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of ergosterol have been evaluated alongside other phytosterols, such as Stigmasterol and β-sitosterol, using various in vitro models of neuronal damage. The following tables summarize the quantitative data from these comparative studies.

CompoundIn Vitro ModelChallengeConcentrationOutcome MeasureResultReference
Ergosterol HT-22 hippocampal cellsTNF-αNot specifiedCell ViabilityIncreased[1]
Ergosterol BV2 and HMC3 microglial cellsLipopolysaccharide (LPS)50 μMPro-inflammatory Cytokine mRNA levels (IL-1β, TNF-α)Decreased[2]
Stigmasterol SH-SY5Y neuroblastoma cellsHydrogen Peroxide (H₂O₂)1 μMApoptotic CellsDecreased by ~50%
β-sitosterol In vivo MCAO modelIschemia/Reperfusion2 mg/kg, 10 mg/kgInfarct VolumeSignificantly Reduced

Note: Direct comparative studies between this compound and these compounds were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioassay. Below are the key experimental protocols used to assess the neuroprotective effects of the compared phytosterols.

Cell Viability Assay (MTT Assay)
  • Cell Line: HT-22 mouse hippocampal neurons or SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., ergosterol, stigmasterol) for a specified period.

    • Induce cytotoxicity by adding a neurotoxic agent (e.g., TNF-α, H₂O₂).

    • After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Assay in Microglia
  • Cell Line: BV2 or HMC3 microglial cells.

  • Procedure:

    • Culture microglial cells in appropriate media.

    • Pre-treat the cells with the test compound before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

    • Alternatively, lyse the cells to extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes.

In Vivo Model of Cerebral Ischemia (MCAO)
  • Animal Model: Male adult mice or rats.

  • Procedure:

    • Induce transient middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 1-2 hours) to mimic ischemic stroke.

    • Administer the test compound (e.g., β-sitosterol) either before or after the ischemic insult.

    • After a reperfusion period (e.g., 24 hours), euthanize the animals and section the brains.

    • Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.

    • Quantify the infarct volume using image analysis software.

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Induction of Neurotoxicity Induction of Neurotoxicity Compound Pre-treatment->Induction of Neurotoxicity Measurement of Outcome Measurement of Outcome Induction of Neurotoxicity->Measurement of Outcome

Caption: General workflow for assessing neuroprotective effects in vitro.

Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Microglia Microglia Inflammatory Stimulus (LPS)->Microglia NF-κB, MAPK, AKT Activation NF-κB, MAPK, AKT Activation Microglia->NF-κB, MAPK, AKT Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB, MAPK, AKT Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) Ergosterol Ergosterol Ergosterol->NF-κB, MAPK, AKT Activation Inhibits

Caption: Ergosterol's anti-inflammatory signaling pathway in microglia.

Oxidative Stress (TNF-α) Oxidative Stress (TNF-α) HT-22 Neurons HT-22 Neurons Oxidative Stress (TNF-α)->HT-22 Neurons Neuronal Cell Death Neuronal Cell Death HT-22 Neurons->Neuronal Cell Death Akt Signaling Akt Signaling Akt Signaling->Neuronal Cell Death Inhibits Ergosterol Ergosterol Ergosterol->Akt Signaling Activates

Caption: Ergosterol's neuroprotective mechanism via Akt signaling.

Conclusion

While direct evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, its precursor, ergosterol, demonstrates significant neuroprotective and anti-inflammatory properties in validated in vitro bioassays. The comparative data presented in this guide suggest that ergosterol's efficacy is comparable to other known neuroprotective phytosterols. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers looking to validate bioassays for novel neuroprotective compounds and to further investigate the therapeutic potential of the ergosterol family of molecules. Further research is warranted to elucidate the specific neuroprotective activities of this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of fungal biochemistry and the development of antifungal agents, the accurate quantification of 5,6-epoxyergosterol is of paramount importance. This epoxide of ergosterol, a primary sterol in fungal cell membranes, can serve as a key biomarker for fungal activity and response to therapeutics. The two most prominent analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

Quantitative Performance Comparison

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥0.999≥0.998Both methods exhibit excellent linearity over a wide dynamic range.
Limit of Detection (LOD) ~30-40 nM~1-5 nMGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1]
Limit of Quantification (LOQ) ~100-130 nM~5-15 nMConsistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1]
Accuracy (% Recovery) 92-96%90-105%Both techniques provide high accuracy with excellent recovery rates.
Precision (%RSD) < 5%< 10%Both methods demonstrate good precision, with low intra- and inter-day variability.
Sample Throughput HigherLowerHPLC generally allows for higher sample throughput due to simpler sample preparation and faster analysis times.
Sample Derivatization Not requiredRequired (Silylation)HPLC has the advantage of analyzing underivatized sterols, simplifying the sample preparation workflow.
Selectivity GoodExcellentThe mass spectrometric detection in GC-MS provides superior selectivity and structural information, which is crucial for complex matrices.

Experimental Workflow for Cross-Validation

A logical workflow is essential for the cross-validation of two distinct analytical methods. The following diagram illustrates the key steps in comparing HPLC and GC-MS for this compound quantification.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison Sample Fungal Sample Saponification Saponification (e.g., methanolic KOH) Sample->Saponification Extraction Liquid-Liquid Extraction (e.g., n-hexane) Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_Analysis HPLC-UV Analysis Evaporation->HPLC_Analysis Aliquots GCMS_Derivatization Derivatization (Silylation) Evaporation->GCMS_Derivatization Aliquots Data_Analysis Data Analysis & Comparison (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Analysis->Data_Analysis GCMS_Analysis GC-MS Analysis GCMS_Derivatization->GCMS_Analysis GCMS_Analysis->Data_Analysis Conclusion Conclusion & Method Selection Data_Analysis->Conclusion

Cross-validation workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC and GC-MS. These protocols are synthesized from established research on ergosterol and its epoxides.

HPLC-UV Method

This protocol is based on reversed-phase HPLC with UV detection, a common and robust method for sterol analysis.

1. Sample Preparation (Saponification and Extraction):

  • Weigh an appropriate amount of the fungal sample into a glass tube.

  • Add an internal standard (e.g., cholesterol).

  • Perform alkaline saponification by adding a methanolic potassium hydroxide solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours. This step is crucial for liberating the sterols from their esterified forms.

  • After cooling, perform a liquid-liquid extraction using a non-polar solvent like n-hexane.

  • Wash the organic phase with water to remove impurities.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at a wavelength of approximately 282 nm, which is the characteristic absorbance maximum for the ergosterol chromophore.

  • Injection Volume: 20 µL.

GC-MS Method

This protocol involves derivatization to increase the volatility of the sterol for gas-phase analysis.

1. Sample Preparation (Saponification and Extraction):

  • Follow the same saponification and extraction procedure as described for the HPLC method.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate the mixture at a controlled temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization of the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.

3. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection mode is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analytes. For example, start at a lower temperature and ramp up to a final temperature of around 300°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For quantification, specific ions corresponding to the TMS-derivatized this compound would be monitored.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will ultimately depend on the specific requirements of the research.

  • HPLC-UV is advantageous for its simpler sample preparation (no derivatization required), which can lead to higher sample throughput, making it well-suited for routine analysis in a quality control environment.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for the analysis of complex biological matrices where interferences may be a significant concern. The mass spectral data also provides a higher degree of confidence in the identification of the analyte.

For studies requiring the utmost sensitivity and specificity, GC-MS is the recommended technique. However, for applications where a large number of samples need to be analyzed and the expected concentrations are within the detection limits of HPLC, the latter offers a more practical and cost-effective solution. A thorough cross-validation, as outlined in this guide, is always recommended when establishing a new analytical method to ensure data accuracy and reliability.

References

Comparative Analysis of the Cytotoxic Effects of 5,6-Epoxyergosterol and 5,6-Epoxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of 5,6-Epoxyergosterol and 5,6-Epoxycholesterol. This document synthesizes available experimental data to highlight the differential effects of these two sterol derivatives on cancer cells, detailing their mechanisms of action and providing protocols for key experimental assays.

Introduction

Oxysterols, the oxidized derivatives of cholesterol and other sterols, have garnered significant attention in cancer research due to their diverse biological activities, including the induction of cell death in tumor cells.[1] Among these, 5,6-epoxycholesterol, a cholesterol oxidation product, has been studied for its cytotoxic and pro-apoptotic effects.[2][3] Ergosterol, the primary sterol in fungi, can also be oxidized to form this compound. While the cytotoxic effects of various ergosterol derivatives have been investigated, specific comparative data between this compound and 5,6-epoxycholesterol remains an area of ongoing research.[4] This guide aims to provide a comparative analysis based on the currently available scientific literature.

Quantitative Analysis of Cytotoxicity

A direct quantitative comparison of the cytotoxic effects of this compound and 5,6-epoxycholesterol is challenging due to the limited availability of specific IC50 values for this compound in the scientific literature. However, extensive data exists for the α and β isomers of 5,6-epoxycholesterol, particularly in multiple myeloma cell lines.

Table 1: Cytotoxicity of 5,6-Epoxycholesterol Isomers in Multiple Myeloma Cell Lines

CompoundCell LineIncubation TimeIC50 (µg/mL)
5,6α-epoxycholesterolJJN348h11
5,6β-epoxycholesterolJJN348h14
5,6α-epoxycholesterolU26648h31
5,6β-epoxycholesterolU26648h21

Data sourced from a study on human myeloma cell lines.[3]

Notably, the JJN3 cell line appears to be more sensitive to both isomers of 5,6-epoxycholesterol compared to the U266 cell line.[3] The study also indicated that the cytotoxic effect of 5,6α-epoxycholesterol was maximal after 24 hours, whereas 5,6β-epoxycholesterol showed a time-dependent effect.[3]

Mechanisms of Action: Induction of Apoptosis

5,6-Epoxycholesterol has been demonstrated to induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway.[2] Treatment of multiple myeloma cells with both 5,6α- and 5,6β-epoxycholesterol isomers leads to the activation of executioner caspase-3/7.[2] This activation is a hallmark of apoptosis, leading to the systematic dismantling of the cell. The process by which these isomers trigger apoptosis is described as "oxiapoptophagy," which involves a combination of oxidative stress, caspase-3-mediated apoptosis, and autophagy.[2] Interestingly, the β isomer of 5,6-epoxycholesterol has been reported to be more potent in inducing apoptosis than the α isomer in some studies.[2]

dot

Apoptotic_Pathway_5_6_epoxycholesterol cluster_cell Cancer Cell EC 5,6-epoxycholesterol ROS Reactive Oxygen Species (ROS) EC->ROS Mito Mitochondrion ROS->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Apoptotic signaling pathway induced by 5,6-epoxycholesterol.

For This compound , while direct mechanistic studies are scarce, the known actions of its parent compound, ergosterol, and other derivatives suggest a potential to induce apoptosis. Ergosterol peroxide, for example, induces apoptosis through the activation of caspases 3 and 7.[4] It also triggers cell cycle arrest and PARP cleavage, further indicating an apoptotic mechanism.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of 5,6-epoxycholesterol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds (5,6-Epoxysterols) A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

References

In Vivo Validation of 5,6-Epoxyergosterol's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of 5,6-Epoxyergosterol and its closely related analogue, ergosterol peroxide (EP), with established chemotherapy agents, doxorubicin and paclitaxel. The information presented is supported by experimental data from murine cancer models to assist researchers in evaluating its potential as a novel therapeutic agent.

Comparative Analysis of In Vivo Antitumor Efficacy

The following tables summarize the quantitative data from in vivo studies, offering a comparison of the antitumor activities of Ergosterol Peroxide (EP), Doxorubicin, and Paclitaxel in relevant cancer models.

Compound Cancer Model Animal Model Dosage and Administration Tumor Growth Inhibition (TGI) Metastasis Reduction Key Findings
Ergosterol Peroxide (EP) Triple-Negative Breast Cancer (TNBC)Murine ModelNot specifiedEffective in reducing tumor volume[1]Significant decrease in metastasis to the lung and liver[1]Well-tolerated with no observed liver function impairment.[1]
Ergosterol Peroxide (EP) MelanomaMurine ModelNot specifiedInhibits tumor growthNot specifiedDemonstrates in vivo efficacy as a tumor-reducing agent.
Doxorubicin Breast Cancer (E0117)C57BL/6 MiceNot specifiedDOX-loaded nanoparticles showed 40% greater TGI than free DOX.[2]Not specifiedNanoparticle formulation reduced systemic toxicity.[2]
Doxorubicin Breast Cancer (MCF-7 Xenograft)NOD-SCID Mice5 mg/kg, i.v.Similar TGI to a polymeric conjugate of doxorubicin initially, with the conjugate showing improved activity after 18 days.[3]Not specifiedThe conjugate formulation led to longer survival times (70 days vs. 60 days for free doxorubicin).[3]
Paclitaxel Melanoma (ret transgenic)Murine Model1 mg/kg, weekly x 3Reduced tumor burden.[4]Not specifiedSignificantly increased survival of tumor-bearing mice.[4]
Paclitaxel Melanoma (B16F10 Xenograft)MiceNot specifiedPaclitaxel-loaded nanosponges significantly reduced tumor weight, volume, and growth compared to free paclitaxel.[5][6]Not specifiedNanosponges were more effective at inhibiting angiogenesis and cell proliferation in tumors.[5][6]

Toxicology and Safety Profile

A critical aspect of anticancer drug development is the assessment of toxicity. Preclinical studies provide initial insights into the safety profile of a compound.

Compound Animal Model Maximum Tolerated Dose (MTD) Observed Toxicities
Ergosterol Peroxide (EP) Mice> 500 mg/kgNo signs of toxicity were observed at escalating doses up to 500 mg/kg, as confirmed by plasma chemistry and tissue analysis.[7] No cardiotoxicity or hepatotoxicity was demonstrated in complementary assays.
Doxorubicin --Known for its cardiotoxicity, which is a significant dose-limiting factor in clinical use.
Paclitaxel --Common side effects include myelosuppression, neurotoxicity, and hypersensitivity reactions.

Mechanism of Action: Signaling Pathways

Understanding the molecular pathways through which a compound exerts its anticancer effects is crucial for targeted drug development. This compound and its derivatives appear to induce cancer cell death through multiple mechanisms, primarily centered around the induction of oxidative stress and apoptosis.

Ergosterol Peroxide-Induced Apoptosis Signaling Pathway

Ergosterol peroxide treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which triggers a cascade of events culminating in apoptosis. This process involves the mitochondria, a key regulator of cell death.

Ergosterol_Peroxide_Apoptosis_Pathway EP Ergosterol Peroxide ROS ↑ Reactive Oxygen Species (ROS) EP->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ergosterol Peroxide-induced intrinsic apoptosis pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Assessment

The validation of anticancer compounds in vivo typically follows a standardized workflow, from the establishment of the tumor model to the evaluation of the therapeutic response.

In_Vivo_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis CellCulture Cancer Cell Culture CellHarvest Cell Harvesting & Preparation CellCulture->CellHarvest Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) CellHarvest->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Animal Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Harvest Tumor & Organ Harvesting Endpoint->Harvest Analysis Ex Vivo Analysis (Histology, Biomarkers) Harvest->Analysis

Caption: General workflow for in vivo anticancer efficacy studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summarized protocols for key in vivo experiments.

Murine Xenograft Tumor Model

This model is widely used to assess the efficacy of anticancer agents on human tumors grown in immunodeficient mice.

  • Cell Preparation:

    • Human cancer cells (e.g., MCF-7 for breast cancer, B16F10 for melanoma) are cultured in appropriate media and conditions.

    • Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing with an extracellular matrix like Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation:

    • Immunodeficient mice (e.g., nude or SCID) are anesthetized.

    • A volume of 100-200 µL of the cell suspension is injected subcutaneously into the flank of the mouse using a 27-30 gauge needle.

  • Treatment and Monitoring:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

    • The investigational drug (e.g., this compound) and control vehicle are administered according to the planned schedule (e.g., intraperitoneally, orally).

    • Tumor dimensions (length and width) and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors and major organs are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, biomarker analysis).

Orthotopic Mouse Model of Breast Cancer Metastasis

This model more accurately mimics the clinical progression of breast cancer, including local tumor growth and metastasis to distant organs.

  • Cell Preparation:

    • Metastatic breast cancer cells (e.g., 4T1-Luc, MDA-MB-231) expressing a reporter gene like luciferase are used to enable bioluminescence imaging.

    • Cells are prepared as described for the xenograft model.

  • Tumor Implantation:

    • Anesthetized female mice (e.g., BALB/c for syngeneic models) have their abdominal area sterilized.

    • A small incision is made to expose the mammary fat pad.

    • A low dose of cancer cells (e.g., 1 x 10⁴ cells) in a small volume (e.g., 10-50 µL) is injected into the fat pad.[2][4]

    • The incision is closed with sutures or surgical clips.

  • Monitoring of Primary Tumor Growth and Metastasis:

    • Primary tumor growth is monitored by caliper measurements and bioluminescence imaging at regular intervals.[2][4]

    • For metastasis studies, the primary tumor may be surgically removed once it reaches a certain size to allow for the development and monitoring of metastatic lesions in distant organs like the lungs and liver via bioluminescence imaging.[2][4]

  • Treatment and Endpoint Analysis:

    • Treatment protocols and endpoint analyses are similar to those described for the xenograft model, with a focus on assessing the impact of the treatment on both primary tumor growth and the extent of metastasis.

Conclusion

The available in vivo data suggests that this compound and its derivative, ergosterol peroxide, exhibit promising anticancer activity with a favorable safety profile. They have been shown to inhibit tumor growth and metastasis in preclinical models of aggressive cancers like TNBC and melanoma. The mechanism of action, involving the induction of ROS-mediated apoptosis, provides a strong rationale for its further investigation.

Compared to standard chemotherapeutic agents like doxorubicin and paclitaxel, which are associated with significant toxicities, ergosterol peroxide appears to be well-tolerated at high doses. However, to establish a definitive comparative efficacy, further in vivo studies with standardized protocols and direct head-to-head comparisons are warranted. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research and aid in the comprehensive evaluation of this compound as a potential clinical candidate for cancer therapy.

References

Side-by-side comparison of different 5,6-Epoxyergosterol synthesis methods.

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 5,6-Epoxyergosterol, a molecule of interest for its potential biological activities, can be achieved through various chemical and biocatalytic methods. This guide provides a side-by-side comparison of two prominent approaches: a classical chemical epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a greener, enzyme-catalyzed epoxidation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these methods, including detailed experimental protocols, quantitative performance data, and a clear visualization of the synthetic pathways.

Comparison of Synthesis Methods

The choice of synthetic method for this compound is often dictated by factors such as desired stereoselectivity, scalability, and environmental considerations. Below is a summary of the key characteristics of the m-CPBA and enzymatic epoxidation methods.

ParameterMethod 1: m-CPBA EpoxidationMethod 2: Enzymatic Epoxidation
Epoxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Peroxy acid generated in situ by a lipase
Typical Solvent Dichloromethane (CH2Cl2) or Chloroform (CHCl3)Organic solvent (e.g., hexane, toluene) or solvent-free
Reaction Temperature Room temperature to reflux (e.g., 40°C)Mild (e.g., 30-50°C)
Reaction Time Typically a few hoursCan range from hours to days
Product Yield Generally highVariable, dependent on enzyme activity and stability
Stereoselectivity Generally produces the α-epoxide due to steric hindrance from the C-10 angular methyl group.Potentially high, dependent on the enzyme's stereoselectivity.
Byproducts m-Chlorobenzoic acidFatty acid, glycerol (if starting from triglycerides)
Work-up/Purification Requires removal of acidic byproduct, often by washing and chromatography.Typically involves enzyme removal (filtration) and solvent evaporation.
Advantages Well-established, reliable, relatively fast, high yielding.Milder reaction conditions, environmentally benign (can use renewable resources), potential for high stereoselectivity.
Disadvantages Use of a potentially explosive peroxide, chlorinated solvents, and production of a stoichiometric byproduct.Can be slower, enzyme cost and stability may be a concern, optimization of reaction conditions can be complex.

Experimental Protocols

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classic approach for the epoxidation of alkenes, including the 5,6-double bond of sterols.

Materials:

  • Ergosterol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve ergosterol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the ergosterol solution at room temperature over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Method 2: Chemoenzymatic Epoxidation

This method utilizes a lipase to generate a peroxy acid in situ, which then acts as the epoxidizing agent. This approach is considered a greener alternative to the use of pre-formed peroxy acids.

Materials:

  • Ergosterol

  • Immobilized lipase (e.g., Novozym 435)

  • A long-chain fatty acid (e.g., oleic acid or caprylic acid)

  • Hydrogen peroxide (30% solution)

  • An organic solvent (e.g., toluene or hexane)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Sodium thiosulfate solution

Procedure:

  • To a stirred solution of ergosterol and a fatty acid (e.g., oleic acid, 1.5 equivalents) in an organic solvent, add the immobilized lipase.

  • Slowly add hydrogen peroxide (2 equivalents) to the mixture. The reaction is often carried out in a biphasic system with a buffer to maintain the optimal pH for the enzyme.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) with vigorous stirring.

  • Monitor the formation of the epoxide by TLC or GC/MS. The reaction time can vary significantly depending on the enzyme and substrates.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Quench any remaining hydrogen peroxide by adding a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting this compound by column chromatography.

Visualization of Synthesis Methods

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Synthesis_Methods cluster_0 Method 1: m-CPBA Epoxidation cluster_1 Method 2: Enzymatic Epoxidation Ergosterol1 Ergosterol Reaction1 Epoxidation in CH2Cl2 Ergosterol1->Reaction1 mCPBA m-CPBA mCPBA->Reaction1 Workup1 Quenching & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 Ergosterol2 Ergosterol Epoxidation2 Epoxidation Ergosterol2->Epoxidation2 FattyAcid Fatty Acid PeracidFormation In situ Peracid Formation FattyAcid->PeracidFormation H2O2 H2O2 H2O2->PeracidFormation Lipase Immobilized Lipase Lipase->PeracidFormation PeracidFormation->Epoxidation2 Workup2 Enzyme Removal & Quenching Epoxidation2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Workflow diagrams for the synthesis of this compound.

The provided diagrams offer a clear visual representation of the two synthetic routes. Method 1 follows a straightforward chemical pathway, while Method 2 involves an initial enzyme-catalyzed step to generate the reactive epoxidizing agent. Both pathways culminate in a purification step to isolate the final product. These visualizations, in conjunction with the detailed protocols and comparative data, provide a solid foundation for selecting the most appropriate synthetic strategy for obtaining this compound for research and development purposes.

A Comparative Guide to the Inter-laboratory Analysis of 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of sterol oxidation products is critical. This guide provides a comparative overview of analytical methodologies for 5,6-Epoxyergosterol, a significant oxidation product of ergosterol. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes common analytical approaches and presents representative data to guide laboratory practices and highlight key performance differences between prevalent techniques.

The analysis of this compound and other phytosterol oxidation products (POPs) is essential due to their potential pro-atherogenic and pro-inflammatory properties.[1] Ensuring consistency in analytical methods across different laboratories is paramount for reliable data interpretation and comparison. The primary methods for analyzing POPs involve mass spectrometry (MS) coupled with a separation technique, most notably gas chromatography (GC) or liquid chromatography (LC).[1]

Comparison of Analytical Methods

The choice of analytical technique significantly impacts the sensitivity, specificity, and sample throughput of this compound analysis. The following table summarizes the key performance characteristics of the two most common methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGC-MSLC-MS/MS
Sample Derivatization Mandatory (e.g., silylation) to increase volatility.Generally not required, simplifying sample preparation.[1]
Sensitivity High, with detection limits in the ng/mL range in Selected Ion Monitoring (SIM) mode.[2]Very high, often surpassing GC-MS, especially with charge-tagging derivatization.
Specificity Good, but can be susceptible to co-eluting interferences.Excellent, with the use of Multiple Reaction Monitoring (MRM) enhancing specificity.
Sample Throughput Lower, due to the additional derivatization step and longer run times.Higher, with faster chromatography and no derivatization.
Ionization Technique Electron Ionization (EI) is common.Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][2]
Instrumentation Cost Generally lower than LC-MS/MS.Generally higher than GC-MS.
Matrix Effects Less prone to ion suppression/enhancement.Can be significantly affected by ion suppression from the sample matrix.

Experimental Protocols

Reproducibility in analytical chemistry is fundamentally linked to detailed and standardized experimental protocols. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

Sample Preparation: Saponification and Extraction

A common initial step for the analysis of sterols in complex matrices is saponification to release free sterols from their esterified forms, followed by liquid-liquid or solid-phase extraction.[3]

  • Saponification: To a 1 g sample, add an ethanolic potassium hydroxide solution. Heat the mixture to hydrolyze the sterol esters.

  • Extraction: After cooling, extract the unsaponifiable matter containing the free sterols using a nonpolar solvent such as hexane or diethyl ether.[3] This step is often repeated to maximize recovery.

  • Purification: The extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering substances.[4]

GC-MS Analysis Protocol
  • Derivatization: Evaporate the purified extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., BSTFA) and heat to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[5]

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject the derivatized sample in splitless mode.

    • Oven Program: Implement a temperature gradient to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the this compound-TMS derivative. A full scan mode can be used for identification.[2]

LC-MS/MS Analysis Protocol
  • Sample Preparation: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: Employ a reversed-phase C18 column.[6][7]

    • Mobile Phase: Use a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.[6][7]

  • Mass Spectrometry:

    • Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. For 5,6-epoxy sterols, characteristic ions are often [M+H-H₂O]⁺ or [M+H-2H₂O]⁺.[1][2]

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways. The following diagrams were created using the DOT language to illustrate a typical analytical workflow and a hypothetical signaling pathway involving an epoxy-sterol.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Saponification Saponification Sample->Saponification Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Purification Extract Purification Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Chromatography GC or LC Separation Purification->Chromatography Direct Injection (LC-MS) Derivatization->Chromatography MassSpec Mass Spectrometry Detection (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting G EpoxySterol This compound Receptor Nuclear Receptor (e.g., LXR) EpoxySterol->Receptor Binds to GeneExpression Target Gene Expression Receptor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse Leads to

References

A Comparative Analysis of the Antifungal Activity of 5,6-Epoxyergosterol and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of 5,6-Epoxyergosterol, a naturally occurring sterol epoxide, with commercially available fungicide classes. The following sections detail their mechanisms of action, present comparative in vitro efficacy data, and outline the experimental protocols used to generate this data. This objective analysis, supported by available scientific literature, aims to inform research and development efforts in the pursuit of novel antifungal agents.

Overview of Antifungal Mechanisms of Action

The efficacy of antifungal agents is rooted in their ability to target structures and pathways essential for fungal cell survival and proliferation, while ideally exhibiting minimal toxicity to the host. Commercial fungicides primarily target the fungal cell wall, the cell membrane, or nucleic acid synthesis. This compound, and its closely related derivative ergosterol peroxide, are believed to exert their antifungal effects primarily by disrupting the integrity of the fungal cell membrane.

This compound and Ergosterol Peroxide

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on the structurally similar ergosterol peroxide suggest a multi-faceted antifungal effect. The distinctive 5α,8α-peroxide bridge in ergosterol peroxide is thought to be a key pharmacophore. Its proposed mechanism involves interaction with membrane sterols, leading to the destabilization of the lipid bilayer. This disruption can induce the formation of reactive oxygen species (ROS), which in turn damages cellular components and disrupts microbial homeostasis, ultimately leading to cell death.[1]

Commercial Fungicides

Commercial antifungals are broadly categorized based on their mode of action. The three major classes discussed in this guide are azoles, polyenes, and echinocandins.

  • Azoles (e.g., Fluconazole, Voriconazole): This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[2][3][4][5] By blocking this enzyme, azoles deplete ergosterol, an essential component of the fungal cell membrane, and lead to the accumulation of toxic sterol intermediates. This disrupts membrane structure and function, resulting in the inhibition of fungal growth (fungistatic effect).[2][5]

  • Polyenes (e.g., Amphotericin B): Polyenes directly target ergosterol in the fungal cell membrane.[2][6][7] They bind to ergosterol, forming pores or channels in the membrane.[6][7] This leads to increased membrane permeability and the leakage of essential intracellular ions and molecules, ultimately causing fungal cell death (fungicidal effect).[6][7]

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[8][9][10][11][12] By inhibiting the β-(1,3)-D-glucan synthase enzyme complex, echinocandins disrupt cell wall integrity, leading to osmotic instability and cell lysis.[8][10] They exhibit fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[9][10]

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (represented by data from extracts containing ergosterol peroxide) and major commercial fungicides against two clinically significant fungal pathogens: Candida albicans and Aspergillus fumigatus. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antifungal Activity against Candida albicans

Antifungal AgentClass/TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ergosterol Peroxide (Methanol Extract) Sterol Peroxide800[1]--
Fluconazole Azole0.25 - >64[13]0.5[13]2[13]
Amphotericin B Polyene0.016 - 4.0[12][14]0.25 - 0.5[2]0.5 - 1.0[2][12]
Caspofungin Echinocandin0.008 - 8.0[5]0.0625 - 0.5[5][6]0.25 - 2.0[5][6]

Table 2: Comparative Antifungal Activity against Aspergillus fumigatus

Antifungal AgentClass/TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ergosterol Peroxide Sterol PeroxideNo data available--
Voriconazole Azole0.06 - >8[3]0.5[8]1.0[8]
Amphotericin B Polyene0.12 - 2.0[15]0.8[16]1.5[16]
Caspofungin Echinocandin0.032 - >16[17][18]--

Note: The MIC value for the Ergosterol Peroxide extract is from a single study and may not be representative of the pure compound. Further studies with purified this compound are required for a more direct comparison.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of antifungal agents. The following are detailed methodologies for key experiments cited in the comparative data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antifungal agent against yeasts and filamentous fungi.

  • Preparation of Antifungal Agent Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized suspension of fungal cells (for yeasts) or conidia (for filamentous fungi) is prepared in sterile saline or water and adjusted to a specific concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for Candida).

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Incubation: The inoculated microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles, this is often an 80% reduction in turbidity, while for polyenes and echinocandins, it is typically complete inhibition of growth.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of ergosterol peroxide and the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Ergosterol_Peroxide_Mechanism Ergosterol Peroxide Ergosterol Peroxide Fungal Cell Membrane Fungal Cell Membrane Ergosterol Peroxide->Fungal Cell Membrane Interacts with Lipid Bilayer Destabilization Lipid Bilayer Destabilization Fungal Cell Membrane->Lipid Bilayer Destabilization Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Lipid Bilayer Destabilization->Reactive Oxygen Species (ROS) Production Cellular Damage Cellular Damage Reactive Oxygen Species (ROS) Production->Cellular Damage Fungal Cell Death Fungal Cell Death Cellular Damage->Fungal Cell Death

Caption: Proposed mechanism of action of Ergosterol Peroxide.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Serial Dilutions->Inoculation Incubation (24-48h, 35°C) Incubation (24-48h, 35°C) Inoculation->Incubation (24-48h, 35°C) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (24-48h, 35°C)->Visual/Spectrophotometric Reading Result Result Visual/Spectrophotometric Reading->Result Determine MIC

Caption: General workflow for MIC determination.

Commercial_Fungicide_Mechanisms cluster_azoles Azoles cluster_polyenes Polyenes cluster_echinocandins Echinocandins Azoles Azoles Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol 14-α-demethylase Inhibit Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Disrupts Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Bind to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Echinocandins Echinocandins β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandins->β-(1,3)-D-glucan synthase Inhibit β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesis Blocks Fungal Cell Wall Integrity Fungal Cell Wall Integrity β-(1,3)-D-glucan Synthesis->Fungal Cell Wall Integrity Disrupts

Caption: Mechanisms of action for major commercial fungicide classes.

References

Orthogonal Methods for Confirming the Identity of 5,6-Epoxyergosterol in Natural Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of bioactive compounds in complex natural extracts is a critical step in drug discovery and development. 5,6-Epoxyergosterol, an oxygenated derivative of the primary fungal sterol ergosterol, has garnered interest for its potential biological activities. However, its structural similarity to other sterols and the presence of isomeric forms (5,6-α-epoxide and 5,6-β-epoxide) necessitate a multi-faceted analytical approach for unambiguous identification. This guide provides a comprehensive comparison of orthogonal methods for the confirmation of this compound in natural extracts, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of this compound. High-Performance Liquid Chromatography (HPLC) provides initial separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers sensitive detection and fragmentation information, and Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural elucidation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds followed by ionization and mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Sample Preparation Minimal, direct injection of extract possible after filtration.Derivatization (e.g., silylation) is required to increase volatility.Requires highly purified sample; relatively large sample amount needed.
Primary Use Separation of isomers, quantification.High-sensitivity detection, molecular weight determination, fragmentation pattern analysis.Unambiguous structure elucidation, stereochemistry determination.
Limit of Detection (LOD) ng - µg rangepg - ng rangemg range
Limit of Quantification (LOQ) ng - µg rangepg - ng rangemg range
Specificity Moderate; co-elution possible.High; mass fragmentation is highly specific.Very high; provides a unique fingerprint of the molecule.
Throughput HighModerateLow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the initial screening and quantification of this compound in natural extracts.

Sample Preparation:

  • Extract the natural product with a suitable solvent (e.g., methanol, chloroform).

  • Concentrate the extract under reduced pressure.

  • Redissolve the residue in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with methanol/acetonitrile (85:15, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 282 nm (ergosterol and its derivatives typically show absorbance in this region).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Expected Results: this compound is expected to have a different retention time compared to ergosterol and other sterols. The α and β isomers may also be separable with optimized chromatographic conditions. Quantification can be achieved by creating a calibration curve with an authentic standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information through fragmentation patterns, making it a powerful tool for confirming the presence of this compound.

Sample Preparation (Derivatization):

  • Evaporate a purified fraction of the extract to dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the reagent and redissolve the residue in hexane for injection.

GC-MS Conditions:

  • GC Column: A medium polarity column such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm inner diameter, 0.25 µm film thickness) is suitable for separating sterol isomers[2][3].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 180 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Expected Results: The trimethylsilyl (TMS) ether of this compound will produce a characteristic mass spectrum. The electron ionization (EI) mass spectra of 5,6-epoxysterol trimethylsilyl ethers are complex and can differ slightly based on the stereochemistry of the epoxy group, aiding in isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of this compound, including the determination of the stereochemistry of the epoxide ring.

Sample Preparation: A highly purified sample (milligram quantities) is required. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is key to determining the stereochemistry (α or β) of the epoxide.

Expected Results: The chemical shifts of the protons and carbons in the vicinity of the epoxide ring (C-5 and C-6) will be significantly different from those in ergosterol. The specific chemical shifts and NOE correlations will allow for the unambiguous assignment of the 5,6-α or 5,6-β configuration. While a complete assigned dataset for this compound is not readily available in public literature, data from related epoxysteroids can be used for comparison.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the orthogonal methods for confirming the identity of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis and Confirmation Natural_Extract Natural Extract Purified_Fraction Purified Fraction Natural_Extract->Purified_Fraction Purification (e.g., Column Chromatography) HPLC HPLC-UV Natural_Extract->HPLC Derivatized_Sample Derivatized Sample (TMS) Purified_Fraction->Derivatized_Sample Silylation NMR NMR Purified_Fraction->NMR GC_MS GC-MS Derivatized_Sample->GC_MS Quantification Quantification HPLC->Quantification Fragmentation Fragmentation Pattern GC_MS->Fragmentation Structure Structure Elucidation NMR->Structure Confirmation Confirmed Identity of This compound Quantification->Confirmation Fragmentation->Confirmation Structure->Confirmation

Caption: Experimental workflow for the orthogonal confirmation of this compound.

logical_relationship cluster_methods Orthogonal Methods cluster_confirmation Confirmation of Identity HPLC HPLC (Separation & Quantification) Confirmed_Identity This compound HPLC->Confirmed_Identity Provides retention time and purity data GC_MS GC-MS (Sensitive Detection & Fragmentation) GC_MS->Confirmed_Identity Confirms molecular weight and fragmentation NMR NMR (Unambiguous Structure & Stereochemistry) NMR->Confirmed_Identity Definitively elucidates structure

Caption: Logical relationship of orthogonal methods for identity confirmation.

References

Safety Operating Guide

Prudent Disposal of 5,6-Epoxyergosterol: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,6-Epoxyergosterol.

This guide is predicated on general hazardous chemical waste disposal guidelines and best practices observed in research and development settings[2][3].

I. Waste Identification and Segregation

  • Waste Characterization: Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, separate waste container to avoid unintended chemical reactions. Specifically, keep it separate from incompatible materials such as strong acids and oxidizing agents.

II. Containerization and Labeling

  • Container Selection:

    • Solid Waste: Collect dry, solid this compound waste in the manufacturer's original container if possible. If not, use a new, clean, and compatible container with a secure, leak-proof screw-on cap. Polyethylene or polypropylene containers are generally suitable. Avoid using food-grade containers.

    • Contaminated Labware (Sharps): Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a designated sharps container.

    • Contaminated Labware (Non-Sharps): Collect items like contaminated gloves and wipes in a clear plastic bag, which should then be placed inside a designated solid chemical waste container.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or formulas).

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the generating researcher or lab.

      • A clear indication of the contents (e.g., "Solid this compound waste," "Contaminated debris with this compound").

III. Storage and Disposal

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Requesting Pickup:

    • Adhere to the storage time and quantity limits for hazardous waste as stipulated by your institution's Environmental Health & Safety (EHS) department and local regulations.

    • Request a hazardous waste collection from your institution's EHS department before these limits are reached.

ParameterGuideline
Storage Time Limit Must be collected within 90 days from the accumulation start date.
Quantity Limit in SAA Typically up to 55 gallons of total hazardous waste.
Extremely Hazardous Waste If deemed extremely hazardous, the limit may be as low as 1 quart, with a 3-day removal requirement once this limit is reached.

Note: These are general guidelines. Always consult your institution's specific hazardous waste management plan for exact time and quantity limits.

IV. Experimental Protocols Cited

This disposal procedure is based on standard hazardous waste management protocols and does not cite specific experimental research. The principles are derived from established safety guidelines from various universities and safety organizations.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) assess_hazard Hazard Assessment (Treat as Hazardous) start->assess_hazard is_solid Solid Waste? assess_hazard->is_solid select_container Select Appropriate Waste Container label_container Label Container with 'Hazardous Waste' Tag store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste monitor_limits Monitor Accumulation Time and Quantity Limits store_waste->monitor_limits request_pickup Request Waste Pickup from EHS monitor_limits->request_pickup pickup EHS Collects Waste for Final Disposal request_pickup->pickup solid_container Use Original or Compatible Lined Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_solid->is_sharp No solid_container->label_container sharps_container Use Designated Sharps Container is_sharp->sharps_container Yes other_contaminated Other Contaminated Debris (Gloves, etc.) is_sharp->other_contaminated No sharps_container->label_container other_contaminated->label_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6-Epoxyergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5,6-Epoxyergosterol, including operational and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standards should be worn. The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff.
Body Protection GownA disposable, back-closing gown made of polyethylene-coated polypropylene or other laminate material resistant to chemical permeation is required. Cloth lab coats are not suitable.
Eye and Face Protection Goggles and Face ShieldChemical splash goggles are mandatory. In situations with a higher risk of splashes, a full face shield should be worn in addition to goggles.
Respiratory Protection RespiratorFor handling powders outside of a containment device, a NIOSH-approved N95 or higher-level respirator is necessary. Fit-testing of the respirator is required.
Head and Foot Protection CoversDisposable head and hair covers (including for beards) and two pairs of shoe covers are required when handling the compound.

II. Experimental Protocols: Handling and Disposal Workflow

Adherence to a strict, step-by-step workflow is critical for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area (e.g., chemical fume hood) prep_ppe->prep_area handle_weigh Weighing and preparation of solutions prep_area->handle_weigh Proceed to handling handle_exp Performing the experiment handle_weigh->handle_exp cleanup_decon Decontaminate surfaces and equipment handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and dispose of waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in correct order cleanup_waste->cleanup_doff

Workflow for Handling this compound

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required personal protective equipment as specified in the table above.

    • Prepare the designated handling area, preferably a certified chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • When weighing the solid compound, perform this task within the chemical fume hood to minimize inhalation exposure.

    • Prepare solutions within the fume hood.

    • Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup and Disposal:

    • Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • All waste, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

III. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Response for this compound Exposure cluster_response Immediate Actions exposure Exposure Occurs skin Skin Contact: Wash with soap and water for 15 min. exposure->skin eye Eye Contact: Flush with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical notify_supervisor Notify Supervisor and EHS seek_medical->notify_supervisor

Emergency Response for Exposure

Emergency Contact Information:

  • Emergency Services: 911

  • Environmental Health and Safety (EHS): [Insert Institution-Specific EHS Number]

  • Principal Investigator/Supervisor: [Insert PI/Supervisor's Number]

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If the spill is large or you are not trained to handle it, contact EHS immediately.

  • For small spills, if properly trained and equipped, use a chemical spill kit to absorb and contain the material.

  • Place all cleanup materials in a sealed, labeled hazardous waste container.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.